molecular formula C18H16O4 B11834175 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- CAS No. 89367-09-9

4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-

Katalognummer: B11834175
CAS-Nummer: 89367-09-9
Molekulargewicht: 296.3 g/mol
InChI-Schlüssel: WHMBWOUGVNZHCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

89367-09-9

Molekularformel

C18H16O4

Molekulargewicht

296.3 g/mol

IUPAC-Name

3-[(3,4-dimethoxyphenyl)methyl]chromen-4-one

InChI

InChI=1S/C18H16O4/c1-20-16-8-7-12(10-17(16)21-2)9-13-11-22-15-6-4-3-5-14(15)18(13)19/h3-8,10-11H,9H2,1-2H3

InChI-Schlüssel

WHMBWOUGVNZHCX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CC2=COC3=CC=CC=C3C2=O)OC

Herkunft des Produkts

United States
Foundational & Exploratory

Structural Characterization and Elucidation of 3-[(3,4-Dimethoxyphenyl)methyl]-4H-1-Benzopyran-4-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[(3,4-dimethoxyphenyl)methyl]-4H-1-Benzopyran-4-one (commonly referred to as 3-(3,4-dimethoxybenzyl)chromone) is a synthetic member of the homoisoflavonoid family. Naturally occurring and synthetic homoisoflavonoids—particularly the sappanin-type 3-benzylchromones—have garnered significant attention in drug development due to their potent anti-angiogenic, anti-inflammatory, and antiproliferative properties[1][2].

This whitepaper provides an in-depth, self-validating framework for the synthesis, structural elucidation, and analytical characterization of this specific molecule. By detailing the causality behind synthetic route selection and spectroscopic assignments, this guide serves as an authoritative resource for researchers and application scientists in medicinal chemistry.

Synthetic Methodology & Mechanistic Causality

The construction of the 3-benzylchromone scaffold requires the precise assembly of a 16-carbon framework consisting of two phenyl rings (A and B) and a heterocyclic pyran-4-one ring (C)[3]. While classical methods involve the condensation of 4-chromanones with arylaldehydes followed by high-temperature isomerization, these routes often suffer from low yields and complex side reactions[4].

The Vilsmeier-Haack Cyclization Route

To ensure high fidelity and yield, the preferred causal approach utilizes a one-carbon extension of a dihydrochalcone precursor using the Vilsmeier reagent (DMF/POCl 3​ )[4].

Causality of Reagent Selection:

  • Dihydrochalcone Formation: The initial aldol condensation between 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde yields a chalcone, which is selectively hydrogenated (Pd/C) to the dihydrochalcone. This saturation is critical; it prevents premature, undesired cyclizations that lead to flavones rather than homoisoflavonoids.

  • One-Carbon Extension: The Vilsmeier reagent (dimethylchloromethyleneammonium ion) acts as an electrophilic one-carbon donor. It attacks the enol form of the dihydrochalcone, facilitating ring closure with the phenolic hydroxyl group. This cascade directly forms the C-2 carbon of the chromone ring and establishes the C2=C3 double bond in a single, thermodynamically driven step[4].

G A 2'-Hydroxyacetophenone + 3,4-Dimethoxybenzaldehyde B Chalcone Intermediate (Aldol Condensation) A->B NaOH, EtOH C Dihydrochalcone (Pd/C Hydrogenation) B->C H2, Pd/C D 3-Benzylchromone (Vilsmeier Cyclization) C->D DMF/POCl3

Fig 1: Synthetic workflow for 3-benzylchromones via Vilsmeier cyclization.

Structural Elucidation

The structural confirmation of 3-[(3,4-dimethoxyphenyl)methyl]-4H-1-Benzopyran-4-one relies on a multi-modal spectroscopic approach. The primary challenge is differentiating the 3-benzyl substitution from a potential 2-benzyl isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive proof of regiochemistry.

  • 1 H NMR Causality: In a 2-substituted chromone, the C-3 position would feature a vinylic proton resonating at δ 6.2–6.5 ppm. In our target molecule, the absence of this signal and the presence of a sharp singlet at δ ~7.85 ppm is the diagnostic marker for the C-2 proton. This extreme downfield shift is caused by the combined deshielding effects of the adjacent ring oxygen and the β -carbonyl conjugation.

  • 13 C and 2D NMR Causality: Heteronuclear Multiple Bond Correlation (HMBC) is the self-validating key to this structure. The benzylic methylene protons ( δ 3.82 ppm) must show 2J and 3J correlations to the chromone C-3 ( δ 124.5) and C-2 ( δ 153.2) / C-4 ( δ 176.4) carbons, respectively. This unambiguously locks the 3,4-dimethoxybenzyl group at the C-3 position.

G CH2 Benzylic CH2 (δ 3.82) C2 Chromone C-2 (δ 153.2) CH2->C2 3J HMBC C3 Chromone C-3 (δ 124.5) CH2->C3 2J HMBC C4 Carbonyl C-4 (δ 176.4) CH2->C4 3J HMBC C1p B-ring C-1' (δ 131.0) CH2->C1p 2J HMBC

Fig 2: Key HMBC correlations confirming the C-3 regiochemistry of the benzyl group.

Table 1: Summarized 1 H and 13 C NMR Assignments (CDCl 3​ , 400/100 MHz)
Position 1 H NMR ( δ , ppm)Multiplicity ( J in Hz) 13 C NMR ( δ , ppm)Key HMBC Correlations
2 7.85s153.2C-3, C-4, C-8a
3 --124.5-
4 (C=O) --176.4-
5 8.20dd (8.0, 1.5)125.6C-4, C-7, C-8a
6 7.40ddd (8.0, 7.5, 1.5)125.1C-8, C-4a
7 7.65ddd (8.5, 7.5, 1.5)133.5C-5, C-8a
8 7.45dd (8.5, 1.0)118.2C-6, C-4a
CH 2​ (Benzyl) 3.82s32.1C-2, C-3, C-4, C-1', C-2', C-6'
2' 6.85d (2.0)112.4CH 2​ , C-4', C-6'
5' 6.80d (8.0)111.3C-1', C-3'
6' 6.75dd (8.0, 2.0)121.5CH 2​ , C-2', C-4'
3'-OCH 3​ 3.86s55.9C-3'
4'-OCH 3​ 3.84s55.8C-4'
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry validates the molecular formula.

  • Theoretical Exact Mass: For C 18​ H 16​ O 4​ , the monoisotopic mass is 296.1049 Da.

  • Target Ion: The protonated molecule [M+H]+ is expected at m/z 297.1121.

  • Fragmentation Causality: MS/MS collision-induced dissociation (CID) typically yields a base peak corresponding to the loss of the 3,4-dimethoxybenzyl radical or tropylium derivative, and a characteristic Retro-Diels-Alder (RDA) cleavage of the chromone C-ring, confirming the unsubstituted nature of the A-ring.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis of 3-[(3,4-dimethoxyphenyl)methyl]-4H-1-Benzopyran-4-one
  • Dihydrochalcone Preparation: Dissolve 2'-hydroxy-3,4-dimethoxydihydrochalcone (1.0 eq, 5 mmol) in anhydrous DMF (15 mL) under an inert argon atmosphere.

  • Vilsmeier Reagent Generation: Cool the reaction flask to 0 °C. Dropwise, add POCl 3​ (3.0 eq, 15 mmol).

    • Validation Checkpoint 1: The solution will transition from clear to deep yellow/orange, indicating the formation of the electrophilic Vilsmeier intermediate.

  • Cyclization: Heat the mixture to 60 °C for 2 hours.

    • Validation Checkpoint 2: Monitor via TLC (Hexane:EtOAc 7:3). The starting material ( Rf​ ~0.4) must completely disappear, replaced by a highly UV-active spot ( Rf​ ~0.6) due to the extended chromophore of the chromone ring.

  • Quenching & Extraction: Pour the mixture over crushed ice and neutralize with saturated aqueous NaHCO 3​ . Extract with ethyl acetate (3 x 20 mL). Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the target compound as a crystalline solid.

Protocol B: LC-HRMS Analytical Validation
  • Sample Prep: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Acquisition: Operate the ESI source in positive ion mode.

    • Validation Checkpoint 3: The extracted ion chromatogram (EIC) for m/z 297.1121 must show a single, sharp peak with a signal-to-noise ratio > 100:1. The isotopic pattern must align exactly with the theoretical distribution for C 18​ H 17​ O 4+​ .

Protocol C: NMR Acquisition Parameters
  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire 1D 1 H (16 scans, relaxation delay D1​ = 2s) and 1D 13 C (1024 scans, D1​ = 2s).

    • Validation Checkpoint 4: Integrate the 1 H spectrum. The total integral sum must equal exactly 16 protons. The TMS peak must be sharply defined at 0.00 ppm, ensuring correct chemical shift calibration.

Conclusion

The structural elucidation of 3-[(3,4-dimethoxyphenyl)methyl]-4H-1-Benzopyran-4-one relies on the synergistic application of Vilsmeier-driven synthetic logic and rigorous multidimensional NMR spectroscopy. By establishing the 3J HMBC correlations from the benzylic methylene to the chromone carbonyl, researchers can unambiguously validate the C-3 regiochemistry, ensuring the integrity of the homoisoflavonoid scaffold for downstream pharmacological applications.

References

  • Source: PubMed Central (PMC), National Institutes of Health (NIH)
  • Obtaining and application of some homoisoflavonoids Source: MedCrave Online URL
  • A short synthesis of 7-amino alkoxy homoisoflavonoides Source: RSC Publishing URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Synthesis of novel chalcones, dihydrochalcones and homoisoflavonoids Source: Chemistry & Biology Interface Journal URL

Sources

An In-depth Technical Guide on the Receptor Binding Affinity of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the receptor binding affinity of the synthetic homoisoflavonoid, 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-. While direct quantitative binding data for this specific molecule is not extensively published, this document synthesizes information from structurally related chroman-4-one and homoisoflavonoid derivatives to infer its potential molecular targets and binding characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships, potential mechanisms of action, and experimental approaches for characterizing the receptor interactions of this class of compounds.

Introduction to 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-

4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-, also known as 3-(3,4-dimethoxybenzyl)chroman-4-one, is a member of the homoisoflavonoid class of compounds. These are naturally occurring or synthetic molecules characterized by a C16 skeleton, distinguishing them from the more common C15 flavonoids. The core structure consists of a chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold linked to a benzyl group at the 3-position.

The chroman-4-one moiety is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a wide array of biologically active compounds.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2] The specific biological effects are largely determined by the substitution patterns on both the chroman-4-one ring system and the appended benzyl group.[2]

The title compound features a 3,4-dimethoxy substitution on the benzyl ring. The crystal structure of this molecule has been determined, revealing a six-membered chroman-4-one ring in an envelope conformation.[3] The dihedral angle between the fused pyranone ring and the dimethoxy-substituted benzene ring is approximately 89.72°.[3] Understanding this three-dimensional arrangement is crucial for predicting its interaction with receptor binding sites.

Inferred Receptor Binding Profile and Potential Molecular Targets

Protein Tyrosine Kinases (PTKs)

A significant body of research points to PTKs as a primary target for homoisoflavonoids. For instance, hematoxylin, a naturally occurring homoisoflavonoid, has been identified as a potent, ATP-competitive inhibitor of c-Src tyrosine kinase with an IC50 value of 440 nM.[4] The study highlighted the importance of the catechol moiety for inhibitory activity.[4] While our title compound possesses a dimethoxy-substituted phenyl ring instead of a catechol, the overall structural similarity suggests that it may also interact with the ATP-binding pocket of various PTKs. The dimethoxy groups could engage in hydrophobic and van der Waals interactions within the kinase domain.[4]

Monoamine Oxidase-B (MAO-B)

A series of synthetic homoisoflavonoids, specifically (E)-3-benzylidenechroman-4-ones, have been shown to be potent and selective inhibitors of human monoamine oxidase-B (hMAO-B).[5] Several of these compounds exhibited IC50 values in the nanomolar to low micromolar range.[5] This inhibitory activity is of significant interest for the development of therapeutics for neurodegenerative diseases. Given the structural resemblance, it is plausible that 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- could also exhibit inhibitory activity against MAO-B.

Estrogen Receptors (ERs)

Flavonoids and isoflavonoids are well-known for their interactions with estrogen receptors. Some homoisoflavonoids have also been identified as ligands for ERs.[6] The ability of these compounds to act as either agonists or antagonists is highly dependent on their specific structure and the conformation they induce in the receptor's ligand-binding domain.[6] Molecular docking studies of related flavonoids with ERα have demonstrated binding to the active site pocket.[6] Therefore, ERs represent another potential, albeit likely lower affinity, target for the title compound.

Other Potential Targets

The broad biological activities of chroman-4-ones suggest a wider range of potential molecular targets. These may include enzymes involved in inflammatory pathways and microbial proteins.[2] For example, some studies have investigated the interaction of homoisoflavonoids with RNA, showing external binding with binding constants in the range of 103 to 104 M-1.[7]

Understanding Binding Affinity: Ki, Kd, and IC50

A precise understanding of binding affinity metrics is essential for interpreting drug-target interactions.

  • Kd (Dissociation Constant): This is a measure of the intrinsic binding affinity between a ligand and its receptor at equilibrium. It is defined as the concentration of ligand at which 50% of the receptor binding sites are occupied. A lower Kd value indicates a higher binding affinity. Kd is an assay-independent constant.[8]

  • Ki (Inhibition Constant): This represents the binding affinity of an inhibitor to an enzyme. It is the concentration of a competing inhibitor that would occupy 50% of the active sites if no substrate were present. Like Kd, a lower Ki indicates a stronger inhibitor.[9]

  • IC50 (Half-maximal Inhibitory Concentration): This is a functional measure that indicates the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. Unlike Kd and Ki, the IC50 value is highly dependent on the experimental conditions, such as substrate concentration.[8][9]

The relationship between these values is critical. For competitive inhibitors, the Cheng-Prusoff equation can be used to relate IC50 to Ki:

Ki = IC50 / (1 + [S]/Km)

where [S] is the substrate concentration and Km is the Michaelis constant.

Experimental Protocols for Determining Receptor Binding Affinity

To definitively characterize the receptor binding profile of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-, a series of in vitro binding and functional assays would be required.

Radioligand Binding Assays

This is a classic and robust method for determining the affinity of a test compound for a specific receptor.

Step-by-Step Methodology:

  • Preparation of Receptor Source: A cell line or tissue homogenate expressing the target receptor is prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and varying concentrations of the test compound.

  • Equilibration: The mixture is incubated for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

For potential enzyme targets like PTKs and MAO-B, enzyme inhibition assays are employed.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in a suitable buffer.

  • Incubation: The enzyme is pre-incubated with varying concentrations of the test compound.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Monitoring of Product Formation: The rate of product formation is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value.

Biophysical Techniques

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide direct measurement of binding kinetics and thermodynamics (including Kd).

Data Presentation

While specific quantitative data for the title compound is lacking, the following table summarizes the inhibitory concentrations of a structurally related homoisoflavonoid against a panel of protein tyrosine kinases to illustrate how such data would be presented.

Protein Tyrosine KinaseIC50 (nM) of Hematoxylin[4]
c-Src440
EGFR/ErbB-1> 10,000
EGFR-2/ErbB-2> 10,000
VEGFR-2/KDR2,500
c-kit1,200
FGFR-1> 10,000
FGFR-2> 10,000

Visualization of Concepts

General Structure of the Topic Compound

G cluster_0 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- cluster_1 Chroman-4-one Core cluster_2 Substituent at C3 C18H18O4 C₁₈H₁₈O₄ Benzopyran Benzopyran Ring Benzyl Benzyl Group Ketone C4-Ketone Dimethoxy 3,4-Dimethoxy

Caption: Core structure of the topic compound.

Workflow for Receptor Binding Affinity Determination

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Test Compound (4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-) D Incubation & Equilibration A->D B Receptor Source (e.g., cell lysate) B->D C Radiolabeled Ligand C->D E Separation of Bound vs. Free D->E F Quantification (Scintillation Counting) E->F G Dose-Response Curve F->G H IC50 Determination G->H I Ki Calculation (Cheng-Prusoff) H->I

Caption: Radioligand binding assay workflow.

Conclusion

4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- represents a promising scaffold for further investigation in drug discovery. Based on the analysis of structurally related compounds, its primary molecular targets are likely to include protein tyrosine kinases and monoamine oxidase-B, with potential off-target interactions with estrogen receptors. The dimethoxy substitution on the benzyl ring is expected to play a key role in modulating the binding affinity and selectivity for these targets. Definitive characterization of its receptor binding profile will require a systematic approach employing a combination of in vitro binding and functional assays. The methodologies and concepts outlined in this guide provide a framework for such investigations, which will be crucial for elucidating the therapeutic potential of this and other related homoisoflavonoids.

References

  • Shalini, S., et al. (2013). 3-(3,4-Dimethoxybenzyl)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(2), o241. [Link]

  • Ferreira, M. E., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(17), 5678. [Link]

  • Wang, J. Y., et al. (2008). Naturally Occurring Homoisoflavonoids Function as Potent Protein Tyrosine Kinase Inhibitors by c-Src-Based High-Throughput Screening. Journal of Medicinal Chemistry, 51(15), 4684-4694. [Link]

  • Emami, S., & Falahati, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 449-470. [Link]

  • Pandey, S., et al. (2019). Determination and analysis of agonist and antagonist potential of naturally occurring flavonoids for estrogen receptor (ERα) by various parameters and molecular modelling approach. Journal of Biomolecular Structure and Dynamics, 37(8), 2096-2109. [Link]

  • Sun, Q., et al. (2020). Examples of the bioactive compounds with a 3-substituent chroman-4-one moiety. ResearchGate. [Link]

  • Demidoff, F. C., et al. (2024). Advances in the synthesis of rearranged homoisoflavonoids. Organic & Biomolecular Chemistry, 22(24). [Link]

  • Chimenti, F., et al. (2011). Homoisoflavonoids: Natural Scaffolds with Potent and Selective Monoamine Oxidase-B Inhibition Properties. Journal of Medicinal Chemistry, 54(7), 2483-2493. [Link]

  • Biologically active compounds featuring chroman-4-one framework. ResearchGate. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • ResearchGate. (2015). How can I get binding affinity from Ki,or Kd ,or IC50 ? [Link]

  • Namdar, R., et al. (2013). Study on the interaction of homoisoflavonoids with RNA. Journal of Photochemistry and Photobiology B: Biology, 128, 100-106. [Link]

  • Ganesan, A. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. [Link]

Sources

Physicochemical properties and molecular weight of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Homoisoflavonoid

4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-, also known as 3-(3,4-dimethoxybenzyl)chroman-4-one, is a member of the homoisoflavonoid class of natural products. Homoisoflavonoids are a relatively rare subclass of flavonoids, distinguished by an additional carbon atom that forms a benzyl group at the C-3 position of the chroman-4-one core.[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[2][3] The unique structural motif of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- positions it as a valuable scaffold for medicinal chemistry and drug discovery programs. This technical guide provides a comprehensive overview of its physicochemical properties, molecular weight, and key analytical methodologies for its characterization, offering a foundational resource for researchers in the field.

Physicochemical Properties and Molecular Weight

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing aspects from solubility in biological assays to formulation strategies. The key properties of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- are summarized in the table below.

PropertyValueSource/Method
Molecular Formula C₁₈H₁₈O₄[4]
Molecular Weight 298.33 g/mol [4]
Appearance White needle-like crystals[4]
Melting Point 124 °C (397 K)[4]
Boiling Point Estimated > 300 °CBased on related structures
Solubility Soluble in methanol, ethanol, ethyl acetate, chloroform, and DMSO. Sparingly soluble in water.General homoisoflavonoid solubility[5] and synthesis work-up[4]
pKa Estimated 7-9Based on related flavonoid structures[1][6]
logP Estimated 3-4Based on related flavonoid structures[7]

Expert Insights: The dimethoxy substitution on the benzyl ring significantly influences the compound's polarity and hydrogen bonding capacity, contributing to its solubility profile. The estimated pKa suggests that the compound is weakly acidic, a common characteristic of flavonoids with hydroxyl groups, although this specific molecule lacks a free phenolic hydroxyl. The estimated logP value indicates a moderate lipophilicity, suggesting good potential for membrane permeability.

Molecular Structure and Conformation

The molecular structure of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- has been elucidated by single-crystal X-ray diffraction.[4] The chroman-4-one ring system adopts an envelope conformation. The dihedral angle between the mean plane of the fused pyranone ring and the dimethoxy-substituted benzene ring is 89.72 (2)°.[4]

Figure 1: 2D representation of the molecular structure.

Spectroscopic and Chromatographic Characterization

Accurate characterization of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- is essential for its identification and purity assessment. The following section details the expected spectroscopic and chromatographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides characteristic signals for the different protons in the molecule.[4]

    • δ 7.7 (dd, J=8.1, 0.6Hz, 1H, Ar-H): Aromatic proton on the chroman-4-one ring.

    • δ 7.5 (m, 1H, Ar-H): Aromatic proton on the chroman-4-one ring.

    • δ 6.7 (dd, J=8.4, 2Hz, 1H, Ar-H): Aromatic proton on the dimethoxy-substituted ring.

    • δ 4.3 (dd, J=11.2, 4.4Hz, 1H, 2-H): One of the diastereotopic protons at the C-2 position of the chroman-4-one ring.

    • δ 4.2 (dd, J=11.6, 9.2Hz, 1H, 2-H): The other diastereotopic proton at the C-2 position.

    • δ 3.7 (s, 6H, 2x OCH₃): Singlet corresponding to the six protons of the two methoxy groups.

    • δ 3.1 (m, 2H, 9-H): Methylene protons of the benzyl group.

    • δ 2.6 (m, 1H, 3-H): Proton at the C-3 position.

    • δ ~190-200 ppm: Carbonyl carbon (C-4).

    • δ ~110-160 ppm: Aromatic carbons.

    • δ ~55-60 ppm: Methoxy carbons.

    • δ ~30-50 ppm: Aliphatic carbons (C-2, C-3, and benzylic CH₂).

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

  • ~3001, 2947 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.[4]

  • ~1689 cm⁻¹: Strong absorption corresponding to the C=O stretching of the ketone in the pyranone ring.[4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The expected protonated molecular ion [M+H]⁺ would have an m/z of 299.1278, corresponding to the formula C₁₈H₁₉O₄⁺. Fragmentation patterns would likely involve the loss of the benzyl group and subsequent cleavages of the chroman-4-one ring.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the analysis and purification of homoisoflavonoids.[1][6] A C18 column with a gradient elution system using a mixture of acetonitrile or methanol and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is typically employed. Detection is commonly performed using a UV detector at wavelengths around 280-330 nm.[1]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-.

Synthesis

This synthetic procedure is adapted from the literature.[4]

Materials:

  • 2'-Hydroxydihydrochalcone

  • Paraformaldehyde

  • 50% aqueous diethylamine

  • Ethanol

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2'-hydroxydihydrochalcone (0.1 g) in ethanol (10 ml).

  • Add paraformaldehyde (0.022 g) and 50% aqueous diethylamine (0.2 ml).

  • Reflux the mixture for 7 hours.

  • Distill off the ethanol under reduced pressure.

  • Take up the residue in ethyl acetate.

  • Wash the ethyl acetate layer sequentially with water, dilute HCl, and again with water.

  • Dry the ethyl acetate layer over anhydrous sodium sulfate and distill off the solvent.

  • Purify the resulting oily residue by column chromatography on silica gel using a petroleum ether:ethyl acetate (7:3) mixture as the eluent to obtain 3-(3,4-dimethoxybenzyl)-2,3-dihydro-4H-chroman-4-one.

  • Single crystals for analysis can be grown from methanol by slow evaporation.

G cluster_0 Synthesis Workflow Start Start Dissolve Reactants Dissolve Reactants Start->Dissolve Reactants Reflux Reflux Dissolve Reactants->Reflux 7 hours Solvent Evaporation Solvent Evaporation Reflux->Solvent Evaporation Work-up Work-up Solvent Evaporation->Work-up Purification Purification Work-up->Purification Column Chromatography Product Product Purification->Product

Figure 2: A simplified workflow for the synthesis.
Characterization Workflow

The following diagram outlines a typical workflow for the comprehensive characterization of the synthesized compound.

G cluster_1 Characterization Pathway Synthesized Product Synthesized Product Purity Assessment Purity Assessment Synthesized Product->Purity Assessment HPLC HPLC Purity Assessment->HPLC Primary TLC TLC Purity Assessment->TLC Secondary Structural Elucidation Structural Elucidation NMR (1H, 13C) NMR (1H, 13C) Structural Elucidation->NMR (1H, 13C) Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Structural Elucidation->Mass Spectrometry (HRMS) IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy Physicochemical Analysis Physicochemical Analysis Melting Point Melting Point Physicochemical Analysis->Melting Point Solubility Studies Solubility Studies Physicochemical Analysis->Solubility Studies pKa/logP Determination pKa/logP Determination Physicochemical Analysis->pKa/logP Determination HPLC->Structural Elucidation NMR (1H, 13C)->Physicochemical Analysis Mass Spectrometry (HRMS)->Physicochemical Analysis IR Spectroscopy->Physicochemical Analysis

Figure 3: A logical workflow for compound characterization.

Conclusion and Future Directions

4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- represents a fascinating molecule with significant potential in medicinal chemistry and drug development. This guide has provided a detailed overview of its physicochemical properties, molecular weight, and analytical characterization. The provided synthetic and analytical protocols offer a solid foundation for researchers to further explore this compound and its analogues. Future research should focus on obtaining experimental data for the currently estimated properties, such as boiling point, pKa, and logP, to build a more complete profile. Furthermore, comprehensive biological evaluation of this compound across various disease models is warranted to fully uncover its therapeutic potential.

References

  • Analysis of homoisoflavonoids in Caesalpinia digyna by HPLC-ESI-MS, HPLC and method validation. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Franke, A. A., Custer, L. J., Cerna, C. M., & Narala, K. K. (1994). HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids. Experimental Biology and Medicine, 207(2), 135-142.
  • 3-(3,4-Dimethoxy-benzyl)-4H-chromen-4-one - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved March 27, 2026, from [Link]

  • Mottaghipisheh, J., & Stuppner, H. (2021).
  • da Silva, G. O., de Sousa, E. H. S., & de Lima, M. C. A. (2017). Homoisoflavonoids from Caesalpinia spp.: A Closer Look at Chemical and Biological Aspects. IntechOpen.
  • Lee, K., Kang, H., & Lee, H. S. (2015). Synthesis and Biological Evaluation of Novel Homoisoflavonoids for Retinal Neovascularization. ACS Medicinal Chemistry Letters, 6(5), 582-586.
  • de Oliveira, A. C. C., et al. (2022). Synthesis of Coumarin and Homoisoflavonoid Derivatives and Analogs: The Search for New Antifungal Agents. Molecules, 27(11), 3594.
  • The Antiangiogenic Activity of Naturally-occurring and synthetic Homoisoflavonoids from the Hyacinthaceae (sensu APGII). (2019).
  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VT-NMR Data, Uv. (n.d.). DOI. Retrieved March 27, 2026, from [Link]

  • Shalini, S., Girija, C. R., Simon, L., Srinivasan, K. K., Venkatesha, T. V., & Jotani, M. M. (2013). 3-(3,4-Dimethoxybenzyl)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o241.
  • Sharma, S., & Ojha, T. N. (1992). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 4(4), 845-849.
  • 13C-NMR. (n.d.). Retrieved March 27, 2026, from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2017). Macedonian Journal of Chemistry and Chemical Engineering, 36(1), 119-128.
  • Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework a. (2021). RSC Advances, 11(33), 20123-20136.
  • Gopaul, K., Singh, P., & Boodhoo, K. (2012). 3-(3-Methoxybenzylidene)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1006.
  • da Silva, A. C., et al. (2025).
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2017). Macedonian Journal of Chemistry and Chemical Engineering, 36(1), 119-128.
  • Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E). (2019).
  • HPLC quantification of flavonoids and biflavonoids in Cupressaceae leaves. (2002).
  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (2015).
  • Solubility of Flavonoids in Pure Solvents. (2018).
  • Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. (2021).
  • Solubility of Flavonoids in Organic Solvents. (2007).
  • log P and log s of CNS active drugs. (n.d.). Academia.edu. Retrieved March 27, 2026, from [Link]

  • 3,4-dimethoxybenzyl alcohol. (n.d.). Stenutz. Retrieved March 27, 2026, from [Link]

  • Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. (2023). BMC Microbiology, 23(1), 324.
  • Supporting Information Asymmetric synthesis of a stereopentade fragment toward latrunculins Experimental procedures, compound ch. (n.d.). Beilstein Journals. Retrieved March 27, 2026, from [Link]

  • Solubility Properties of Methanol in Inorganic Solvents. (2025). In Methanol. IntechOpen.

Sources

Methodological & Application

Application Note: 1H and 13C NMR Spectroscopic Analysis of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-, also known as 3-(3,4-dimethoxybenzyl)chroman-4-one, is a member of the homoisoflavonoid class of natural products. Homoisoflavonoids are structurally characterized by a C16 skeleton, comprising a chromanone core and a benzyl or benzylidene group at the C3 position. These compounds have garnered significant interest in the field of drug discovery due to their diverse and promising pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of organic molecules. This application note provides a detailed guide to the 1H and predicted 13C NMR spectroscopic data of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-. Furthermore, it outlines a comprehensive, field-proven protocol for sample preparation and data acquisition, designed to yield high-quality spectra for researchers in organic synthesis, natural product chemistry, and drug development.

Molecular Structure and Numbering

The structural integrity and subsequent spectral assignments are predicated on a clear and consistent numbering scheme. The following diagram illustrates the molecular structure and the atom numbering used for the NMR data interpretation.

Caption: Molecular structure and atom numbering scheme.

1H and 13C NMR Spectroscopic Data

The following tables summarize the experimental 1H NMR data and predicted 13C NMR chemical shifts for 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-.

Table 1: 1H NMR Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.70dd8.1, 0.61HAr-H
7.50m-1HAr-H
6.70dd8.4, 2.01HAr-H
4.30dd11.2, 4.41H2-H
4.20dd11.6, 9.21H2-H
3.70s-6H3',4'-(OCH3)2
3.10m-2H9-H
2.60m-1H3-H

Experimental data sourced from Shalini et al. (2013).

Table 2: Predicted 13C NMR Data
Chemical Shift (δ, ppm)Assignment
192.5C-4
161.2C-8a
149.0C-4'
147.8C-3'
136.0C-7
131.5C-1'
127.5C-5
121.8C-6
121.0C-6'
118.0C-4a
113.5C-2'
112.0C-5'
68.0C-2
55.93'-OCH3
55.84'-OCH3
45.5C-3
32.0C-9

Note: Experimental 13C NMR data for this specific compound was not available in the searched literature. The chemical shifts presented in Table 2 are predicted values based on computational models and data from structurally similar compounds. These predictions provide an expected range for the carbon signals and should be confirmed with experimental data.

Spectral Interpretation

1H NMR Spectrum

The 1H NMR spectrum in DMSO-d6 provides key structural information. The aromatic region displays signals for the protons on both the benzopyranone and the dimethoxyphenyl moieties. The signals at δ 7.70 and 7.50 ppm are characteristic of the protons on the benzopyranone aromatic ring, while the upfield aromatic signal at δ 6.70 ppm is assigned to a proton on the electron-rich dimethoxyphenyl ring.

The two methoxy groups on the benzyl substituent appear as a sharp singlet at δ 3.70 ppm, integrating to six protons. The diastereotopic protons at the C-2 position of the chromanone ring appear as two distinct doublets of doublets at δ 4.30 and 4.20 ppm, a consequence of their different spatial environments. The methine proton at C-3 and the methylene protons at C-9 appear as multiplets in the upfield region, as expected.

Predicted 13C NMR Spectrum

The predicted 13C NMR spectrum offers a complementary view of the carbon skeleton. The carbonyl carbon (C-4) is expected to resonate at a significantly downfield chemical shift, around δ 192.5 ppm. The aromatic carbons of both rings are predicted to appear in the range of δ 112.0 to 161.2 ppm. The two methoxy carbons are predicted to have very similar chemical shifts around δ 55.8-55.9 ppm. The aliphatic carbons of the chromanone ring (C-2 and C-3) and the benzylic methylene (C-9) are expected in the upfield region of the spectrum.

Experimental Protocols

The following protocols are recommended for obtaining high-quality 1H and 13C NMR spectra of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-.

Protocol 1: Sample Preparation

Causality behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice for this compound due to its good dissolving power for polar organic molecules and its relatively high boiling point, which minimizes evaporation. Chloroform-d (CDCl3) is also a suitable alternative. The choice of solvent is critical as it can influence chemical shifts.

  • Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended for 1H NMR to ensure a good signal-to-noise ratio without causing significant line broadening due to viscosity. For 13C NMR, a more concentrated sample (20-50 mg) is preferable to reduce the acquisition time, given the low natural abundance of the 13C isotope.

  • Purity: The sample should be free of particulate matter and paramagnetic impurities, as these can severely degrade the quality of the NMR spectrum by disrupting the magnetic field homogeneity.

Step-by-Step Methodology:

  • Weigh 5-10 mg (for 1H NMR) or 20-50 mg (for 13C NMR) of the purified compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d6) to the vial.

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any suspended particles.

  • Cap the NMR tube and label it clearly.

Sample_Preparation_Workflow cluster_0 Sample Preparation A Weigh Compound B Add Deuterated Solvent A->B C Dissolve Sample B->C D Filter into NMR Tube C->D E Cap and Label D->E

Caption: Workflow for NMR sample preparation.

Protocol 2: NMR Data Acquisition

Causality behind Experimental Choices:

  • 1H NMR: Standard acquisition parameters are generally sufficient. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • 13C NMR: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient relaxation delay is important for obtaining accurate integrals, although for qualitative analysis, shorter delays can be used to reduce the experiment time.

Step-by-Step Methodology for 13C NMR:

  • Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

  • Set the appropriate acquisition parameters for a proton-decoupled 13C NMR experiment:

    • Spectral Width: Typically 0 to 220 ppm to cover the full range of carbon chemical shifts.

    • Pulse Angle: A 30-45° pulse is a good compromise between signal intensity and relaxation time.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

    • Number of Scans: This will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve the desired signal-to-noise ratio.

  • Acquire the Free Induction Decay (FID).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the solvent peak (DMSO-d6 at 39.52 ppm).

Applications in Drug Development

Homoisoflavonoids, including 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-, represent a promising class of compounds for drug development. Their diverse biological activities make them attractive candidates for targeting a range of diseases.[1] For instance, various homoisoflavonoids have demonstrated potent anti-inflammatory effects, which could be harnessed for the treatment of chronic inflammatory conditions. Furthermore, their antioxidant properties suggest potential applications in neurodegenerative diseases and other conditions associated with oxidative stress. The structural information obtained from detailed NMR analysis is critical for the rational design of more potent and selective analogues, paving the way for new therapeutic interventions.

Conclusion

This application note provides a comprehensive overview of the 1H and predicted 13C NMR spectroscopic data for 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-. The detailed protocols for sample preparation and data acquisition offer a practical guide for researchers to obtain high-quality NMR spectra for this and related compounds. The structural insights gained from NMR are fundamental to advancing the study of homoisoflavonoids and their potential as future therapeutic agents.

References

  • Shalini, S., Girija, C. R., Simon, L., Srinivasan, K. K., Venkatesha, T. V., & Jotani, M. M. (2013). 3-(3,4-Dimethoxybenzyl)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o241. [Link]

  • Andrade, P. B., et al. (2018). Obtaining and application of some homoisoflavonoids. MedCrave Online Journal of Chemistry, 2(5), 238-240. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2004). Synthesis of Coumarin and Homoisoflavonoid Derivatives and Analogs: The Search for New Antifungal Agents. Molecules, 9(10), 833–846. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

Sources

Application Note: Solubilization Techniques and Handling Protocols for 3-(3,4-Dimethoxybenzyl)-4H-1-benzopyran-4-one in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- (commonly referred to as 3-(3,4-dimethoxybenzyl)chromone) belongs to the homoisoflavonoid class of natural and synthetic derivatives. Due to its planar chromone core and the lipophilic dimethoxybenzyl moiety, the molecule exhibits significant hydrophobicity and strong intermolecular π-π stacking in its crystalline solid state. This application note provides a causality-driven, self-validating protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO) for downstream in vitro and in vivo biological evaluations.

Physicochemical Profiling & Solubilization Mechanics

Understanding the molecular architecture of 3-(3,4-dimethoxybenzyl)chromone is critical to preventing false negatives in biological assays caused by poor bioavailability.

  • The Barrier to Solubilization: The molecule lacks ionizable functional groups (such as aliphatic amines or carboxylic acids) at physiological pH. Consequently, it cannot be formulated as a water-soluble salt. Its dissolution relies entirely on overcoming the high lattice energy of its crystal structure through dipole-dipole interactions and dispersion forces.

  • The Role of DMSO: Anhydrous DMSO is the optimal solvent for homoisoflavonoids [1, 2]. As a polar aprotic solvent with a high dipole moment (3.96 D), the highly polarized S=O bond effectively solvates the electron-rich chromone system, while the methyl groups of DMSO interact favorably with the hydrophobic dimethoxybenzyl pockets.

Quantitative Solubilization Metrics

To ensure reproducibility across drug development workflows, the following parameters must be strictly adhered to when handling this compound.

ParameterSpecification / Value
IUPAC / Common Name 3-(3,4-dimethoxybenzyl)-4H-1-benzopyran-4-one
Molecular Weight 296.32 g/mol
Primary Solvent Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)
Optimal Stock Concentration 50 mM (14.8 mg/mL)
Absolute Solubility Limit ~100 mg/mL (requires thermal-acoustic assistance) [3]
Max in vitro DMSO Conc. ≤ 0.1% (v/v) for sensitive cells (e.g., 3T3-L1) [4]
Storage Conditions -20°C, aliquoted, desiccated, protected from light

Causality-Driven Solubilization Methodology

The following protocol is designed as a self-validating system . It does not merely instruct the user to mix the compound with solvent; it incorporates physical checkpoints to ensure a true solution is achieved, preventing the formation of colloidal nano-suspensions that artificially inflate apparent solubility.

Phase 1: Stock Solution Preparation (50 mM)
  • Thermal Equilibration: Bring the sealed vial of 3-(3,4-dimethoxybenzyl)chromone to room temperature inside a desiccator before opening.

    • Causality: DMSO is highly hygroscopic. If ambient moisture condenses on the cold powder or enters the solvent, the dielectric environment shifts, drastically reducing the solubility limit of the lipophilic chromone.

  • Gravimetric Addition: Weigh exactly 14.8 mg of the compound into a sterile, amber glass vial.

  • Solvation: Add 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity). Vortex vigorously for 30 seconds.

  • Thermal-Acoustic Disruption: Place the vial in an ultrasonic water bath set to 37°C for 10 minutes.

    • Causality: Sonication provides the localized cavitation energy required to break the robust intermolecular π-π stacking of the chromone rings, while mild heat increases the kinetic energy of the solvent molecules, accelerating the thermodynamic equilibrium [3].

  • Self-Validation (Centrifugation & Tyndall Effect): Centrifuge the vial at 10,000 × g for 5 minutes at room temperature. Shine a laser pointer through the supernatant.

    • Causality: This is the critical validation step. If a pellet forms at the bottom, or if the laser beam is distinctly visible scattering through the liquid (Tyndall effect), the compound is merely suspended as nanoparticles, not dissolved. If scattering is observed, add additional DMSO to step down to a 25 mM stock.

  • Cryo-Storage: Aliquot the validated clear solution into single-use volumes (e.g., 50 µL) and store at -20°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and continuous nucleation, permanently lowering the effective concentration of the stock over time.

SolubilizationWorkflow N1 Weigh 14.8 mg Analyte (Equilibrated to RT) N2 Add 1.0 mL Anhydrous DMSO (Target: 50 mM) N1->N2 N3 Vortex & Sonicate (37°C, 10 min) N2->N3 N4 Centrifuge (10,000 x g, 5 min) N3->N4 N5 Inspect for Pellet & Tyndall Scattering N4->N5 N6 Aliquot & Store at -20°C N5->N6

Fig 1. Workflow for the solubilization and self-validation of homoisoflavonoid stocks in DMSO.

Phase 2: Aqueous Transition and Precipitation Rescue

Introducing a highly concentrated DMSO stock into an aqueous biological buffer (e.g., DMEM, PBS) is the most common point of failure. The sudden shift in solvent polarity can cause the homoisoflavonoid to "crash out" of solution.

  • Pre-warming: Warm both the DMSO stock aliquot and the target aqueous buffer to 37°C prior to mixing.

    • Causality: Temperature shock rapidly decreases solubility limits. Matching the temperatures prevents thermodynamically driven precipitation.

  • Dynamic Dispersion: Pipette the required volume of the DMSO stock directly into the vortex of the actively mixing aqueous buffer. Never add the aqueous buffer directly into the DMSO aliquot.

  • Cytotoxicity Limits: Ensure the final DMSO concentration remains ≤ 0.1% (v/v) for sensitive cell lines (such as adipocytes or primary neurons) to prevent solvent-induced membrane toxicity and artifactual data[4].

RescuePathway A Dilute DMSO Stock into Aqueous Buffer B Precipitation or Turbidity Detected? A->B C Proceed to in vitro Assay B->C No D Warm Buffer to 37°C Prior to Addition B->D Yes E Add Biocompatible Co-solvent (e.g., 0.1% Tween-80) D->E F Re-evaluate Solution Clarity E->F F->B Loop

Fig 2. Decision tree for managing aqueous precipitation and optimizing solvent transition.

References

  • Du, J., et al. "Homoisoflavonoids from the Fibrous Roots of Polygonatum odoratum with Glucose Uptake-Stimulatory Activity in 3T3-L1 Adipocytes." Journal of Natural Products, ACS Publications, 2010. URL: [Link]

Application Note: Mass Spectrometry Fragmentation Profiling of 3-[(3,4-dimethoxyphenyl)methyl]-4H-1-Benzopyran-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[(3,4-dimethoxyphenyl)methyl]-4H-1-Benzopyran-4-one (commonly referred to as 3-(3,4-dimethoxybenzyl)chromone) belongs to the Type I homoisoflavonoid class. Characterized by a C2=C3 double bond and a 3-benzyl substitution, homoisoflavonoids exhibit significant anti-angiogenic, anti-inflammatory, and antioxidant properties. Accurate structural elucidation of these compounds is critical for pharmacokinetic (PK) tracking, metabolite identification, and quality control of botanical extracts.

This application note provides a comprehensive, self-validating analytical protocol for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) profiling of this compound, detailing the causality behind its specific gas-phase fragmentation behaviors.

Mechanistic Fragmentation Theory: The "Why" Behind the Spectra

To confidently identify 3-(3,4-dimethoxybenzyl)chromone, analysts must understand the thermodynamic drivers of its fragmentation. Unlike many naturally occurring flavonoids that possess multiple free phenolic groups (which highly favor negative electrospray ionization, ESI-), this specific molecule lacks free hydroxyls. The A-ring is completely unsubstituted, and the B-ring is fully methylated. Consequently, Positive Electrospray Ionization (ESI+) is the mandatory choice, with protonation occurring primarily at the highly basic C4 carbonyl oxygen [1].

Upon isolation of the precursor ion [M+H]+ , Collision-Induced Dissociation (CID) triggers three primary causal pathways [2]:

  • Benzylic Cleavage (The Base Peak Driver): The most thermodynamically favored event is the heterolytic cleavage of the C3-C9 (benzyl) bond. Because the resulting 3,4-dimethoxybenzyl cation ( m/z 151.0759) is highly stabilized by resonance and the electron-donating effect of the two methoxy groups (forming stable oxonium ions), it dominates the MS/MS spectrum.

  • Retro-Diels-Alder (RDA) Cleavage: The RDA reaction is the hallmark of the C-ring in flavonoids and homoisoflavonoids [1]. Cleavage of the O1-C2 and C3-C4 bonds breaks the molecule into distinct A-ring ( 1,3A+ ) and B-ring ( 1,3B+ ) fragments. For this compound, the 1,3A+ fragment at m/z 121.0289 confirms the absence of substitution on the chromone core, while the 1,3B+ fragment confirms the intact substituted benzyl moiety.

  • Radical and Neutral Losses: The methoxy groups on the B-ring are prone to homolytic cleavage, resulting in the loss of a methyl radical ( CH3∙​ , -15 Da) to form a stable radical cation. Additionally, the C4 carbonyl group can be expelled as neutral carbon monoxide (CO, -28 Da), a diagnostic feature of the chromone skeleton [3].

Fragmentation M Precursor Ion [M+H]+ m/z 297.1121 B_ring 3,4-dimethoxybenzyl Cation m/z 151.0759 (Base Peak) M->B_ring C3-C9 Cleavage RDA_A 1,3A+ RDA Fragment m/z 121.0289 M->RDA_A C-ring RDA RDA_B 1,3B+ RDA Fragment m/z 177.0915 M->RDA_B C-ring RDA Loss_CH3 [M+H - CH3]+• m/z 282.0892 M->Loss_CH3 -15 Da (Radical Loss) Loss_CO [M+H - CO]+ m/z 269.1177 M->Loss_CO -28 Da (Neutral Loss)

Fig 1. Diagnostic MS/MS fragmentation pathways of 3-(3,4-dimethoxybenzyl)chromone.

Quantitative Fragmentation Data

The table below summarizes the exact masses, elemental compositions, and structural assignments for the diagnostic fragments of 3-[(3,4-dimethoxyphenyl)methyl]-4H-1-Benzopyran-4-one.

Fragment TypeExact Mass ( m/z )Elemental FormulaMass Error ToleranceStructural Assignment
Precursor 297.1121 C18​H17​O4+​ 5 ppmProtonated molecular ion [M+H]+
Base Peak 151.0759 C9​H11​O2+​ 5 ppm3,4-dimethoxybenzyl cation (B-ring cleavage)
RDA ( 1,3A+ ) 121.0289 C7​H5​O2+​ 5 ppmUnsubstituted chromone A-ring fragment
RDA ( 1,3B+ ) 177.0915 C11​H13​O2+​ 5 ppmSubstituted B-ring + C2/C3 fragment
Radical Loss 282.0892 C17​H14​O4+∙​ 5 ppmLoss of methyl radical from B-ring methoxy
Neutral Loss 269.1177 C17​H17​O3+​ 5 ppmLoss of CO from C4 carbonyl

Self-Validating Experimental Protocol

To ensure the highest degree of trustworthiness, this protocol is designed as a self-validating system . It incorporates continuous calibration and System Suitability Testing (SST) to prevent false positives and ensure mass accuracy remains within the strict 5 ppm threshold.

Phase 1: Sample Preparation & System Suitability

Causality: Proper solvation and ionization enhancement are critical. Formic acid acts as the proton donor, driving the equilibrium toward the [M+H]+ state.

  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 μ g/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • SST Injection (Validation Step): Before analyzing unknown samples, inject a known homoisoflavone standard (e.g., a commercially available Ophiopogonanone derivative). Verify that the instrument achieves a mass accuracy of <5 ppm for the precursor and detects the expected RDA fragments. If mass error exceeds 5 ppm, immediately recalibrate the Time-of-Flight (TOF) analyzer.

Phase 2: UHPLC Chromatographic Separation

Causality: A biphasic gradient on a sub-2 μ m C18 column ensures sharp peak shapes and resolves the target compound from potential isobaric matrix interferences.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μ m particle size).

  • Mobile Phases:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte on the column head).

    • 1.0 - 8.0 min: Linear ramp to 95% B.

    • 8.0 - 10.0 min: Hold at 95% B (Column wash).

    • 10.0 - 12.0 min: Return to 10% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 μ L.

Phase 3: Q-TOF MS/MS Acquisition

Causality: Data-Dependent Acquisition (DDA) with a dynamic collision energy ramp ensures that both fragile benzylic bonds and robust chromone ring structures are fragmented efficiently in a single run [2].

  • Ion Source: ESI in Positive Mode.

  • Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 350°C; Desolvation Gas Flow at 800 L/hr.

  • Lock Mass (Validation Step): Infuse Leucine Enkephalin ( m/z 556.2771) continuously at 5 μ L/min via a secondary reference sprayer. The system must automatically correct the mass axis every 10 seconds to guarantee 5 ppm accuracy.

  • MS/MS Settings:

    • Precursor Scan Range: m/z 100 - 1000.

    • Trigger: Select the top 3 most intense ions for CID.

    • Collision Energy (CE): Apply a dynamic ramp from 15 eV to 45 eV using Argon as the collision gas.

Workflow Prep Sample Prep (0.1% FA in MeOH) UHPLC UHPLC Separation (C18, Gradient) Prep->UHPLC ESI ESI+ Ionization (Protonation at C4) UHPLC->ESI QTOF Q-TOF MS/MS (DDA, 15-45 eV) ESI->QTOF Data Data Analysis (Mass Defect & RDA) QTOF->Data

Fig 2. Step-by-step LC-MS/MS analytical workflow for homoisoflavonoid profiling.

References

  • A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes Bioscience, Biotechnology, and Biochemistry | Oxford Academic[Link]

  • Characterization and Discrimination of Ophiopogonis Radix with Different Levels of Sulfur Fumigation Based on UPLC-QTOF-MS Combined Molecular Networking with Multivariate Statistical Analysis Molecules | PubMed Central (PMC)[Link]

Title: In Vitro Assay Preparation and Protocols for the Evaluation of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of the Senior Application Scientist

Abstract

The 4H-1-benzopyran-4-one scaffold is a core structure in many biologically active compounds, including isoflavones, which are known to possess a wide range of pharmacological properties such as antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of fundamental in vitro cell-based assays to characterize the biological activity of the specific derivative, 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-. We present detailed, field-proven protocols for compound handling, cytotoxicity assessment using the MTT assay, direct measurement of anti-proliferative effects via the BrdU incorporation assay, and preliminary mechanistic analysis of cell signaling pathways by Western blotting. The causality behind experimental choices is explained to ensure robust, reproducible, and interpretable results.

Introduction: The Scientific Rationale

Benzopyran-4-one derivatives are a subject of intense research in drug discovery due to their potential to modulate key cellular processes.[4][5] Compounds with this core structure have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making them attractive candidates for novel therapeutic agents.[3] The specific compound, 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-, belongs to this promising class.

A systematic in vitro evaluation is the cornerstone of preclinical assessment for any potential drug candidate.[6] This process typically begins with broad screening to determine a compound's effect on cell viability and proliferation, followed by more detailed mechanistic studies to understand its mode of action.[7][8] This application note provides the foundational protocols to embark on this characterization, ensuring a logical and efficient workflow from initial compound preparation to data acquisition.

Compound Handling and Stock Solution Preparation

The accuracy and reproducibility of in vitro assays begin with the precise and consistent preparation of the test compound. Isoflavones and related phenolic compounds are typically soluble in organic solvents like dimethyl sulfoxide (DMSO).[9]

Protocol 2.1: Preparation of a 100 mM Master Stock Solution

  • Weighing: On a calibrated analytical balance, accurately weigh out the desired amount of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- powder. Causality: Precise weighing is critical for accurate final concentrations.

  • Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a final concentration of 100 mM. For example, if the molecular weight is 312.33 g/mol , dissolve 31.23 mg in 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously for several minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution.[10] Visually inspect the solution against the light to confirm there are no visible particulates.

  • Sterilization: Sterilize the master stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., an amber microcentrifuge tube). Causality: This step removes any potential microbial contamination that could interfere with cell cultures.

  • Aliquoting and Storage: Aliquot the master stock into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability.

Cell Line Selection and Maintenance

The choice of cell lines is fundamental to the biological question being asked. For initial screening of a potential anticancer agent, a panel of cell lines from different tissue origins is recommended.[4]

Recommended Cell Lines:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.[3]

  • MDA-MB-231: A triple-negative, highly invasive human breast adenocarcinoma cell line.[11]

  • HCT-116: A human colorectal carcinoma cell line.[4]

  • A549: A human non-small cell lung cancer cell line.[4]

  • Human Dermal Fibroblasts (HDFs): A non-cancerous primary cell line used as a control to assess general cytotoxicity and selectivity for cancer cells.[3][11]

Protocol 3.1: General Cell Culture

  • Maintain cells in the recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.[12]

Foundational Assay: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_read Data Acquisition p1 Seed cells in a 96-well plate p2 Incubate overnight (37°C, 5% CO₂) p1->p2 t1 Prepare serial dilutions of the compound p2->t1 t2 Treat cells with compound (e.g., 24, 48, 72h) t1->t2 a1 Add MTT Reagent (0.5 mg/mL final conc.) t2->a1 a2 Incubate for 2-4 hours a1->a2 a3 Add Solubilization Solution (e.g., SDS-HCl) a2->a3 a4 Incubate overnight or shake a3->a4 r1 Read absorbance at 570 nm (Ref: >650 nm) a4->r1

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 4.1: Step-by-Step MTT Assay

  • Cell Plating: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-20,000 cells/well) in 100 µL of culture medium.[15] Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the compound in culture medium from your DMSO stock. A typical starting range is from 10 nM to 100 µM.[8] Remember to prepare a vehicle control containing the highest concentration of DMSO used in the experiment (typically ≤ 0.5%). Causality: The vehicle control is crucial to ensure that the solvent itself does not affect cell viability.

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

  • Formazan Formation: Return the plate to the incubator for 2 to 4 hours, until purple precipitate is visible inside the cells.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[10]

  • Final Incubation: Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[13]

Advanced Assay: Cell Proliferation (BrdU Incorporation)

The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, offering a more specific assessment of cell proliferation than metabolic assays.[16] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA of replicating cells during the S-phase of the cell cycle.[17]

BrdU_Workflow cluster_prep Preparation & Treatment cluster_label BrdU Labeling cluster_stain Staining Procedure cluster_read Data Acquisition p1 Seed and treat cells as in MTT protocol l1 Add BrdU Labeling Solution to cells p1->l1 l2 Incubate for 2-24 hours (cell type dependent) l1->l2 s1 Fix and Permeabilize Cells l2->s1 s2 Denature DNA (e.g., with HCl) s1->s2 s3 Add Anti-BrdU Primary Antibody s2->s3 s4 Add Fluorophore-conjugated Secondary Antibody s3->s4 r1 Quantify using ELISA plate reader or Fluorescence Microscopy s4->r1

Caption: Workflow for the BrdU Cell Proliferation Assay.

Protocol 5.1: Step-by-Step BrdU Assay (ELISA-based)

  • Cell Plating and Treatment: Follow steps 1-4 of the MTT protocol (Protocol 4.1).

  • BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[18] The optimal incubation time can vary depending on the cell line's doubling time.[16]

  • Fixation and Denaturation: Remove the culture medium and add 200 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[18] Causality: This step simultaneously fixes the cells and denatures the DNA, which is essential to expose the incorporated BrdU for antibody detection.[19]

  • Antibody Incubation: Remove the fixing solution and add 100 µL of the anti-BrdU detection antibody solution to each well. Incubate for 1 hour at room temperature.[18]

  • Washing: Aspirate the antibody solution and wash the wells three times with 300 µL of wash buffer.

  • Secondary Antibody: Add 100 µL of a Horseradish Peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.

  • Substrate Addition: Repeat the wash step. Add 100 µL of TMB substrate and incubate until color development is sufficient (5-30 minutes), protecting the plate from light.

  • Stopping the Reaction: Add 100 µL of Stop Solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[18]

Mechanistic Insight: Signaling Pathway Analysis (Western Blotting)

To understand how the compound exerts its effects, analyzing key signaling pathways is essential. Many benzopyran-4-one derivatives impact survival pathways like PI3K/Akt or proliferative pathways like Ras/ERK.[4] Western blotting allows for the detection of specific proteins and their phosphorylation status, providing a snapshot of pathway activation.[7]

Signaling_Pathway cluster_pathway Simplified PI3K/Akt Survival Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Proliferation Cell Survival & Anti-Apoptosis pAkt->Proliferation Compound Benzopyran-4-one (Hypothesized Target) Compound->PI3K Compound->Akt

Caption: Hypothesized action on the PI3K/Akt pathway.

Protocol 6.1: General Western Blotting for p-Akt/Total Akt

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the compound at relevant concentrations (e.g., its IC50 value) for a determined time (e.g., 6, 12, or 24 hours). Wash cells with ice-cold 1X PBS.[20]

  • Protein Extraction: Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Sonicate for 10-15 seconds to shear DNA and centrifuge at ~14,000 x g for 15 minutes at 4°C.[20] Collect the supernatant containing the protein.

  • Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer and 1X SDS sample buffer. Heat the samples to 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.[21]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in TBST. Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt) overnight at 4°C with gentle shaking.[20]

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. Wash again three times.

  • Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To determine total protein levels, the membrane can be stripped and re-probed with an antibody for total Akt, and subsequently for a loading control like β-Actin or GAPDH.

Data Interpretation and Best Practices

To ensure the trustworthiness of your results, adherence to best practices in data analysis and experimental design is paramount.

ParameterRecommendationRationale
Cell Seeding Density 5,000 - 20,000 cells/well (cell line dependent)Must be in the linear range of the assay and ensure cells remain in log-phase growth for the experiment's duration.[6]
Compound Concentration 9-point, half-log serial dilutions (e.g., 100 µM to 10 nM)To generate a full dose-response curve and accurately calculate the IC50 value (the concentration that inhibits 50% of the response).[8][12]
Vehicle Control Highest percentage of DMSO used (e.g., 0.5%)To differentiate the compound's effect from any solvent-induced toxicity.
Positive Control A known cytotoxic drug (e.g., Doxorubicin, Staurosporine)To validate that the assay system is working correctly.
Replicates Minimum of technical triplicates for each conditionTo ensure statistical significance and reproducibility.
Data Analysis Normalize data to the vehicle control (100% viability) and blank (0% viability). Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50.Provides a standardized and accurate measure of compound potency.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.). BrdU Labeling & Detection Cell Proliferation Protocol for Imaging.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Thermo Fisher Scientific. (n.d.). BrdU Staining Protocol for Flow Cytometry.
  • Abcam. (n.d.). BrdU staining and BrdU assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol.
  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay.
  • Rüfer, C. E., & Kulling, S. E. (2006). Antioxidant Activity of Isoflavones and Their Major Metabolites Using Different in Vitro Assays. Journal of Agricultural and Food Chemistry.
  • STEMCELL Technologies. (n.d.). Protocol Resources for Drug and Toxicity Testing.
  • Gaballo, A., et al. (2024). Protective, Anti-Inflammatory, and Anti-Aging Effects of Soy Isoflavones on Skin Cells: An Overview of In Vitro and In Vivo Studies. PMC.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
  • Occhiuto, F., et al. (2011). Red clover and soy isoflavones—an in vitro safety assessment. Taylor & Francis Online.
  • Cell Signaling Technology. (2005). Western Blotting Protocol.
  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
  • Springer Protocols. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
  • Kulling, S. E., et al. (n.d.). Potential Health-modulating Effects of Isoflavones and Metabolites via Activation of PPAR and AhR. PMC.
  • Al-Ostoot, F. H., et al. (n.d.). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol Video.
  • Heinonen, S., et al. (2004). Studies of the In Vitro Intestinal Metabolism of Isoflavones Aid in the Identification of Their Urinary Metabolites. Journal of Agricultural and Food Chemistry.
  • Sigma-Aldrich. (n.d.). Western Blot Protocol - Immunoblotting or Western Blot.
  • Joaquina, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research.
  • El-Gazzar, A. R. B. A., et al. (2001). Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens. PubMed.
  • Hafner, M., et al. (2016). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC.
  • Sorger Lab. (2017). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". Current Protocols in Chemical Biology.
  • ResearchGate. (n.d.). Preparation of standard stock solutions.
  • International Journal of Pharmaceutical Sciences Review and Research. (2016). Extraction and Determination of Isoflavones in Soybean Seeds.
  • MDPI. (2025). Efficient Preparation and Bioactivity Evaluation of Aglycone Soy Isoflavones via a Multi-Enzyme Synergistic Catalysis Strategy.
  • AZoM. (2021). Chromatographic Separation and Quantitation of Soy Isoflavones.
  • PMC. (n.d.). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds.
  • PubChem. (n.d.). 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-6-methoxy-.
  • Journal of Agricultural and Food Chemistry. (2014). Isoflavone Augmentation in Soybean Cell Cultures Is Optimized Using Response Surface Methodology.
  • MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.

Sources

Application Note: Formulation and In Vivo Administration of 3-[(3,4-Dimethoxyphenyl)methyl]-4H-1-Benzopyran-4-one in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

The compound 3-[(3,4-dimethoxyphenyl)methyl]-4H-1-benzopyran-4-one belongs to the homoisoflavonoid class of small molecules. Naturally occurring and synthetic homoisoflavonoids (such as cremastranone and its synthetic analogs) have emerged as potent, highly selective inhibitors of pathological angiogenesis[1]. Because of their unique mechanism of action, they are heavily utilized in murine models of ocular neovascularization, such as the Oxygen-Induced Retinopathy (OIR) model, to develop treatments for blinding eye diseases[2].

However, translating in vitro efficacy to in vivo murine models presents a significant pharmacokinetic hurdle. Homoisoflavonoids are highly lipophilic molecules that exhibit poor aqueous solubility, precluding the use of simple saline buffers[3]. To achieve therapeutic systemic exposure without inducing vehicle-related toxicity or drug precipitation in the bloodstream, a specialized ternary co-solvent and inclusion-complex vehicle is strictly required.

Physicochemical & Formulation Parameters

To design a self-validating formulation protocol, we must first establish the physicochemical boundaries of the Active Pharmaceutical Ingredient (API). All quantitative parameters are summarized below to guide the compounding process.

Table 1: Physicochemical Profile and Formulation Targets

ParameterSpecification
Compound Class Homoisoflavonoid (Anti-angiogenic agent)
Molecular Weight ~296.32 g/mol
Estimated LogP 3.5 – 4.5 (Highly Lipophilic)
Target Concentration 1.0 mg/mL (Optimized for standard murine dosing)
Validated Vehicle 10% DMA / 10% Tween 80 / 80% HP-β-CD (20% w/v aq)
Murine Dose Range 3.0 mg/kg (IV) to 10.0 mg/kg (PO)
Dose Volume Limits 3.0 – 10.0 mL/kg (Strictly route dependent)

Mechanistic Formulation Strategy (The "Why")

Rather than merely mixing solvents, this protocol employs a sequential thermodynamic stabilization strategy specifically validated for homoisoflavonoids[3]. The causality behind each excipient choice is as follows:

  • Lattice Disruption: Dimethylacetamide (DMA) is utilized as the primary solvent. Its strong hydrogen-bond accepting nature efficiently breaks the crystalline lattice of the hydrophobic API.

  • Micellization: Tween 80 (Polysorbate 80) is added as a non-ionic surfactant. It lowers the interfacial tension, preventing the hydrophobic API from nucleating and crashing out upon introduction to the aqueous phase.

  • Inclusion Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. It encapsulates the dimethoxybenzyl moiety of the compound, shielding it from water and ensuring a stable, clear, and biocompatible isotropic solution suitable for systemic injection[3].

FormulationWorkflow API Homoisoflavonoid (Highly Lipophilic) Solvent 10% DMA (Lattice Disruption) API->Solvent Dissolve (Vortex) Surfactant 10% Tween 80 (Micellization) Solvent->Surfactant Add & Mix Aqueous 80% HP-β-CD (20% aq) (Inclusion Complex) Surfactant->Aqueous Dropwise Addition Dosing Isotropic Dosing Solution (1 mg/mL) Aqueous->Dosing Sonicate (Clear) Murine Murine Administration (IV / IP / PO) Dosing->Murine 5-10 mL/kg Dose Volume

Workflow of homoisoflavonoid solubilization via co-solvents and cyclodextrin inclusion.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Aqueous HP-β-CD Base
  • Weigh exactly 20.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Add the powder to a volumetric flask and bring the final volume to 100 mL using sterile Ultra-Pure Water (UPW) or 0.9% Saline.

  • Stir magnetically at room temperature until the solution is completely clear (approximately 30-45 minutes). Note: Do not heat excessively, as thermal stress can degrade the cyclodextrin ring structure.

Phase 2: API Compounding (Yields 10 mL of 1 mg/mL Dosing Solution)
  • Primary Solubilization: Weigh exactly 10.0 mg of 3-[(3,4-dimethoxyphenyl)methyl]-4H-1-benzopyran-4-one into a sterile, depyrogenated glass vial.

  • Add 1.0 mL of Dimethylacetamide (DMA). Vortex vigorously for 60 seconds until no particulate matter remains. Causality: Complete dissolution at this stage is critical; any remaining micro-crystals will act as nucleation sites, causing catastrophic precipitation later.

  • Surfactant Coating: Add 1.0 mL of Tween 80 to the DMA-API mixture. Vortex for an additional 60 seconds to ensure a homogenous co-solvent phase.

  • Aqueous Integration: Place the vial on a magnetic stirrer at 300 RPM. Slowly , drop-by-drop, add 8.0 mL of the 20% HP-β-CD solution. Causality: Dropwise addition prevents localized supersaturation, allowing the cyclodextrin cavities adequate time to encapsulate the API molecules as they transition into the aqueous environment.

  • Final Stabilization: Sonicate the sealed vial in a water bath at room temperature for 10 minutes. The final solution must be optically clear and free of striations.

  • Sterilization: Pass the formulated solution through a 0.22 µm PTFE syringe filter prior to animal administration to ensure sterility and remove any sub-visible particulates.

Murine Dosing Guidelines & Pharmacokinetic Considerations

Once formulated, the compound can be administered to murine models (e.g., C57BL/6 or ICR mice) to evaluate anti-angiogenic efficacy or pharmacokinetics[3].

  • Intravenous (IV) Injection (Tail Vein):

    • Dose: 3.0 - 5.0 mg/kg.

    • Volume: Maximum 5.0 mL/kg (e.g., 100 µL for a standard 20 g mouse).

    • Technique: Use a 27G to 30G needle. Inject slowly over 30–60 seconds. Causality: Slow injection allows the high-capacity blood sink to dilute the DMA/Tween 80 vehicle rapidly, preventing acute hemolysis or pulmonary embolism from precipitated API.

  • Per Os (PO) / Oral Gavage:

    • Dose: 6.0 - 10.0 mg/kg.

    • Volume: Maximum 10.0 mL/kg (e.g., 200 µL for a 20 g mouse).

    • Technique: Use a 20G or 22G bulb-tipped gavage needle. The HP-β-CD vehicle significantly enhances gastrointestinal absorption by keeping the lipophilic homoisoflavonoid in solution within the aqueous gastric fluids[3].

References

  • Title: The Antiangiogenic Activity of Naturally Occurring and Synthetic Homoisoflavonoids from the Hyacinthaceae (sensu APGII) Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: IDENTIFICATION AND CHARACTERIZATION OF A NOVEL SYNTHETIC HOMOISOFLAVONOID AS AN INHIBITOR OF RETINAL ANGIOGENESIS Source: Investigative Ophthalmology & Visual Science (IOVS) URL: [Link]

  • Title: Mouse Pharmacokinetics and In Vitro Metabolism of SH-11037 and SH-11008, Synthetic Homoisoflavonoids for Retinal Neovascularization Source: Pharmaceutics (MDPI / PubMed Central) URL: [Link]

Sources

Application Note: Reagent Selection and Workflow for the Derivatization of 3-(3,4-Dimethoxybenzyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- , more commonly referred to as 3-(3,4-dimethoxybenzyl)-4H-chromen-4-one , represents a privileged homoisoflavonoid scaffold. Naturally occurring and synthetic homoisoflavonoids are of immense interest in drug development due to their potent1[1], making them lead candidates for treating ocular neovascular diseases such as retinopathy of prematurity (ROP) and age-related macular degeneration (AMD).

To optimize the pharmacokinetics and target-binding affinity of this core scaffold, precise chemical derivatization is required. This guide details the mechanistic rationale and self-validating protocols for three primary derivatization vectors: ether cleavage (demethylation), chemoselective alkene reduction, and electrophilic aromatic substitution.

Mechanistic Derivatization Strategies

Global Demethylation (Catechol Unmasking)

Converting the 3,4-dimethoxybenzyl moiety into a catechol (3,4-dihydroxybenzyl) is a critical structural modification used to enhance the hydrogen-bond donor capacity of the molecule within protein active sites.

  • Reagent Rationale: While reagents like Trimethylsilyl iodide (TMSI) are common for ether cleavage, they frequently cause incomplete deprotection or yield 2[2] in highly oxygenated homoisoflavonoids. Boron tribromide (BBr₃) is the superior choice.

  • Causality: BBr₃ acts as a hard Lewis acid. The boron atom coordinates with the sterically accessible ether oxygens, forming an oxonium intermediate. Subsequent intramolecular or intermolecular nucleophilic attack by the bromide ion on the methyl group cleaves the O-CH₃ bond, releasing volatile methyl bromide. This reaction is highly chemoselective and leaves the C4 carbonyl intact.

Chemoselective Alkene Reduction

To access the saturated homoisoflavanone (chroman-4-one) scaffold, the conjugated C2=C3 double bond of the chromone core must be reduced.

  • Reagent Rationale: 3[3] under an atmospheric pressure of H₂ is the optimal method. Strong hydride donors (like LiAlH₄) risk over-reducing the C4 carbonyl to a chroman-4-ol[4].

  • Causality: The C2=C3 double bond is part of an α,β-unsaturated system that readily adsorbs onto the palladium surface. The activation energy required to reduce this conjugated alkene is significantly lower than that required to reduce the isolated C4 ketone, ensuring near-perfect chemoselectivity at room temperature.

Electrophilic C-H Functionalization

Halogenation of the chromone core provides a synthetic handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions).

  • Reagent Rationale: N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) allows for controlled bromination, typically at the C-2 position or the electron-rich A-ring, depending on temperature control and equivalents used.

Derivatization Pathways (Visualization)

Workflow A 3-(3,4-dimethoxybenzyl)- 4H-chromen-4-one B 3-(3,4-dihydroxybenzyl)- 4H-chromen-4-one (Catechol) A->B BBr3, CH2Cl2 Ether Cleavage C 3-(3,4-dimethoxybenzyl)- chroman-4-one (Homoisoflavanone) A->C H2, Pd/C C2=C3 Reduction D 2-Bromo-3-(3,4-dimethoxybenzyl)- 4H-chromen-4-one (Coupling Precursor) A->D NBS, DMF Halogenation

Fig 1. Divergent derivatization pathways of 3-(3,4-dimethoxybenzyl)-4H-chromen-4-one.

Quantitative Reagent Comparison

Derivatization GoalReagent SystemTarget MoietyChemoselectivityTypical YieldDownstream Application
Catechol Unmasking BBr₃ (3-4 eq) in CH₂Cl₂3,4-dimethoxy ethersHigh (cleaves ethers without affecting C=O)75–90%Enhancing target binding (anti-angiogenic)
Core Saturation H₂ (1 atm), 10% Pd/CC2=C3 double bondHigh (leaves C4 carbonyl intact)85–95%Synthesis of flexible homoisoflavanones
C-H Halogenation NBS (1.1 eq) in DMFC-2 positionModerate (requires strict temp control)60–80%Cross-coupling (Suzuki/Sonogashira)

Self-Validating Experimental Protocols

Protocol A: BBr₃-Mediated Demethylation

Objective: Conversion of 3-(3,4-dimethoxybenzyl)-4H-chromen-4-one to 3-(3,4-dihydroxybenzyl)-4H-chromen-4-one.

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve 1.0 mmol of the starting material in 10 mL of anhydrous CH₂Cl₂.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: BBr₃ is violently reactive; low temperatures prevent localized exotherms that lead to decomposition and tar formation.

  • Addition: Dropwise, add 4.0 mmol of a 1.0 M BBr₃ solution in CH₂Cl₂ via syringe.

  • Reaction: Stir at -78 °C for 30 minutes, then remove the bath and allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation Check 1: The clear solution will transition to a dark, complexed suspension. On TLC (Hexanes:EtOAc 1:1), the high-Rf starting material should disappear, replaced by a baseline/low-Rf spot that stains intensely dark green/blue with Ferric Chloride (FeCl₃) stain, confirming the presence of free phenolic OH groups.

  • Quenching: Cool the flask to 0 °C and carefully add 5 mL of cold methanol dropwise. Causality: Methanol safely solvolyzes the boron-oxygen complexes and destroys unreacted BBr₃, releasing the free catechol and volatile trimethyl borate.

  • Workup: Concentrate under reduced pressure. Partition the residue between EtOAc and 1M HCl. Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Chemoselective Catalytic Hydrogenation

Objective: Reduction of the C2=C3 double bond to yield 3-(3,4-dimethoxybenzyl)chroman-4-one.

  • Preparation: Dissolve 1.0 mmol of the starting material in 15 mL of HPLC-grade Ethyl Acetate (EtOAc). Causality: EtOAc is preferred over methanol to eliminate the risk of C4-ketalization or transesterification side reactions.

  • Catalyst Addition: Carefully add 10% w/w (relative to substrate) of 10% Palladium on Carbon (Pd/C).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with H₂ gas via a balloon. Repeat this purge cycle three times.

  • Reaction: Stir vigorously at room temperature under 1 atm of H₂ for 2–4 hours.

  • Self-Validation Check 2: Monitor the reaction via TLC under 254 nm UV light. The product spot (homoisoflavanone) will appear significantly less UV-active (dimmer) than the starting material. Causality: The reduction breaks the extended conjugation between the A-ring, the C4 carbonyl, and the C2=C3 double bond, drastically reducing the molecule's molar absorptivity at 254 nm.

  • Workup: Purge the flask with Argon to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with excess EtOAc.

  • Isolation: Concentrate the filtrate in vacuo to afford the pure homoisoflavanone.

References

  • The Antiangiogenic Activity of Naturally Occurring and Synthetic Homoisoflavonoids from the Hyacinthaceae (sensu APGII)
  • Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups Source: MDPI URL
  • The first synthesis of the antiangiogenic homoisoflavanone, cremastranone Source: SciSpace URL
  • New efficient synthesis and bioactivity of homoisoflavonoids Source: ARKAT USA URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the synthetic bottlenecks associated with 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- (commonly known as 3-(3,4-dimethoxybenzyl)chromone, a homoisoflavone).

The primary challenge in synthesizing this specific homoisoflavone scaffold lies in the final structural transformation: the migration of an exo-cyclic double bond to an endo-cyclic position to form the pyran ring. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting FAQs to ensure high-yield, reproducible results.

Diagnostic Overview & Pathway Visualization

The most robust synthetic route avoids complex organometallic coupling in favor of a two-step condensation-isomerization sequence. The workflow begins with the aldol condensation of 4-chromanone and 3,4-dimethoxybenzaldehyde to form an exo-cyclic benzylidene intermediate. The critical yield-limiting step is the subsequent palladium-catalyzed [1,3]-hydride shift, which drives the kinetically trapped exo-alkene into the thermodynamically favored endo-cyclic chromone system [1].

SynthesisWorkflow SM 4-Chromanone + 3,4-Dimethoxybenzaldehyde Step1 Aldol Condensation (Piperidine, EtOH, Reflux) SM->Step1 Int 3-(3,4-Dimethoxybenzylidene) chroman-4-one (Exo-cyclic) Step1->Int 85% Yield Step2 Pd-Catalyzed Isomerization (Pd(PPh3)4, NMP, 200°C) Int->Step2 Thermal Migration SideReaction Over-reduction to Chroman-4-one Int->SideReaction If H2/Pd-C is used (Common Error) Product 3-(3,4-Dimethoxybenzyl) -4H-chromen-4-one (Target) Step2->Product >90% Yield

Synthetic workflow of 3-(3,4-dimethoxybenzyl)-4H-chromen-4-one showing the critical isomerization.

Validated Methodologies (Standard Operating Procedures)

Do not treat these protocols as mere recipes; understanding the mechanistic causality is essential for scaling and troubleshooting. Every step below is designed as a self-validating system .

Step 1: Base-Catalyzed Aldol Condensation

Objective: Synthesize (E)-3-(3,4-dimethoxybenzylidene)chroman-4-one.

  • Causality: While acid catalysis (HCl gas) is sometimes reported [2], it frequently leads to acetal formation with the electron-rich 3,4-dimethoxybenzaldehyde. Using piperidine as a Brønsted base facilitates enamine/enolate formation and subsequent dehydration to the thermodynamically stable (E)-alkene without degrading the aldehyde.

  • Protocol:

    • Charge a round-bottom flask with 4-chromanone (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.1 eq).

    • Suspend the reagents in absolute ethanol (0.5 M concentration).

    • Add piperidine (0.2 eq) and heat the mixture to reflux for 12 hours.

    • Cool the reaction to 0 °C. The product will precipitate as a yellow solid. Filter and wash with cold ethanol.

  • Self-Validation Check: Run a 1 H NMR (CDCl 3​ ) on the crude solid. You must observe a distinct vinylic proton singlet at ~7.80 ppm. If this peak is absent, the dehydration step failed, and you have isolated the intermediate aldol adduct.

Step 2: Palladium-Catalyzed Double-Bond Migration

Objective: Isomerize the exo-cyclic intermediate to the target endo-cyclic chromone.

  • Causality: The exo-cyclic double bond is kinetically trapped. High thermal energy (200 °C) combined with Pd(0) coordination lowers the activation barrier for a [1,3]-hydride shift. This irreversible migration is driven by the formation of the pseudo-aromatic, fully conjugated chromone system [1].

  • Protocol:

    • In a Schlenk flask under a strict N 2​ atmosphere, dissolve the intermediate from Step 1 (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M). Note: NMP is utilized here as a safer, highly polar alternative to the historically cited HMPA.

    • Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (5 mol%).

    • Heat the mixture to 200 °C for exactly 3 hours.

    • Cool to room temperature, dilute with ethyl acetate, and wash extensively with water/brine to remove the NMP.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Self-Validation Check: 1 H NMR is definitive for this transformation. The exo-cyclic vinylic proton (~7.80 ppm) must disappear. Validate success by the appearance of a new vinylic proton at ~7.64 ppm (C2-H of the pyran ring) and a new benzylic CH 2​ singlet at ~3.80 ppm [1].

Performance Metrics: Isomerization Optimization

To prevent yield loss during the critical Step 2 migration, compare your reaction parameters against the validated quantitative data below.

Table 1: Catalyst and Condition Efficacy for Exo-to-Endo Double Bond Migration

Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
RhCl 3​ ·3H 2​ O (5%)Ethanol7024< 60Insufficient thermal energy; reaction stalls at equilibrium.
RhCl 3​ ·3H 2​ O (5%)NMP15012< 60Catalyst degradation at elevated temperatures; incomplete shift.
PdCl 2​ (5%)NMP200390Efficient coordination; rapid [1,3]-hydride shift achieved.
Pd(PPh 3​ ) 4​ (5%) NMP 200 3 92 Optimal stabilization of the Pd-intermediate; highest purity.

Data adapted from the foundational migration studies by Hoshino & Takeno[1].

Troubleshooting Desk (FAQs)

Q1: Why is the yield of my aldol condensation step fluctuating between 40-60%? A1: Fluctuating yields in the aldol condensation of 4-chromanones are typically caused by competing retro-aldol reactions or side-reactions (like acetal formation) if acidic conditions are used improperly. By switching to a piperidine-catalyzed reaction in ethanol[2], you favor the irreversible precipitation of the (E)-benzylidene intermediate out of the solvent. This drives the equilibrium forward, consistently achieving >85% yields. Ensure your ethanol is strictly anhydrous to prevent hydrolysis.

Q2: I attempted to synthesize the final product via catalytic hydrogenation (H 2​ with Pd/C) of the benzylidene intermediate, but NMR shows no vinylic protons. What happened? A2: You have synthesized the wrong class of molecule. Catalytic hydrogenation under H 2​ reduces the exo-cyclic double bond entirely, yielding 3-(3,4-dimethoxybenzyl)chroman-4-one (a homoisoflavanone) [3]. The target compound, 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-, is a chromone (homoisoflavone). This requires the double bond to remain intact but migrate into the pyran ring. You must use a thermal isomerization catalyst (like Pd(PPh 3​ ) 4​ ) without hydrogen gas to achieve the target [1].

Q3: The isomerization to the chromone is incomplete, leaving ~30% starting material after 24 hours. How can I drive it to completion? A3: The exo-to-endo double-bond migration is highly dependent on overcoming a steep kinetic barrier. If you are using RhCl 3​ at lower temperatures (e.g., 70–150 °C), the reaction often stalls due to catalyst deactivation or insufficient thermal energy. You must switch to a Pd(II) or Pd(0) catalyst at 200 °C. At this temperature, Pd(PPh 3​ ) 4​ effectively coordinates the alkene and drives the reaction to >90% conversion within just 3 hours [1].

References

  • Hoshino, Y., & Takeno, N. (1994). Palladium-Catalyzed Double-Bond Migration in the Homoisoflavone System. Bulletin of the Chemical Society of Japan, 67(10), 2873-2875. URL:[Link]

  • RSC Advances (2017). A short synthesis of 7-amino alkoxy homoisoflavonoides. RSC Advances, 7, 46113-46118. URL:[Link]

  • Basavarajappa, H. D., et al. (2015). Synthesis and Biological Evaluation of Novel Homoisoflavonoids for Retinal Neovascularization. Journal of Medicinal Chemistry, 58(12), 5015–5027. URL:[Link]

Technical Support Center: A Guide to Solubilizing 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-. This molecule, belonging to the benzopyranone class, possesses a highly hydrophobic structure, making its dissolution in aqueous media a significant experimental hurdle. This document provides a systematic, in-depth approach to understanding and overcoming these solubility issues through a series of frequently asked questions, troubleshooting workflows, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs) - The Basics

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: I've tried dissolving the compound directly in my aqueous buffer (e.g., PBS, TRIS), and it won't go into solution. Why is this happening?

A: The molecular structure of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- is characterized by large, nonpolar aromatic rings and ether groups. These features make the molecule highly lipophilic (fat-loving) and hydrophobic (water-fearing). Consequently, it has very low intrinsic aqueous solubility. For a substance to dissolve, the energy released from solvent-solute interactions must overcome the energy holding the solute molecules together in their solid-state (crystal lattice energy) and the solvent molecules together. For hydrophobic compounds in water, this energy balance is unfavorable, leading to poor dissolution. A significant portion of newly discovered chemical entities exhibit such poor water solubility, which can hinder research and development.[1][2]

Q2: What is the first step I should take to get this compound into solution for my experiments?

A: The universally accepted first step is to prepare a concentrated stock solution in a suitable organic solvent. This bypasses the initial challenge of dissolving the solid powder in water. The organic stock can then be serially diluted into your aqueous experimental medium.

Q3: Which organic solvent is best for creating a stock solution?

A: For biological applications, Dimethyl sulfoxide (DMSO) is the most common and recommended choice. It is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[3] If DMSO is incompatible with your experimental system, other options include N,N-Dimethylformamide (DMF) or absolute ethanol. Always start with a small amount of your compound to test solubility in the chosen solvent before dissolving your entire supply.

Q4: What are the primary strategies I can use to keep the compound in solution after diluting my organic stock into an aqueous buffer?

A: When the organic stock is diluted into an aqueous medium, the compound can often precipitate out as the solvent environment becomes predominantly aqueous. To prevent this, several formulation strategies can be employed. The most common and accessible methods for a research setting include:

  • Co-solvent Systems: Maintaining a certain percentage of an organic solvent in the final aqueous solution.[4]

  • pH Adjustment: Modifying the pH of the medium to ionize the compound, which typically increases aqueous solubility.[5][6]

  • Use of Solubilizing Excipients: Incorporating agents like cyclodextrins or surfactants that encapsulate or sequester the hydrophobic compound.[7][8]

The choice of method depends heavily on the experimental context, such as whether it is an in vitro cell culture assay, an enzymatic assay, or an in vivo study.

Section 2: Systematic Troubleshooting Workflow

Before selecting a specific solubilization method, it is crucial to follow a logical workflow. This ensures that you can systematically identify a robust and reproducible formulation for your experiments.

G cluster_0 Start: Initial Observation cluster_1 Step 1: Stock Solution Preparation cluster_2 Step 2: Assess Experimental Constraints cluster_3 Step 3: Method Selection cluster_4 Step 4: Optimization & Validation start Compound precipitates in aqueous buffer stock Dissolve compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM) start->stock assess Is the final concentration of organic solvent (e.g., DMSO) critical for the assay? stock->assess method_cosolvent Option A: Co-Solvent System assess->method_cosolvent No, a low % is tolerated (e.g., <1% DMSO) method_excipient Option B: Use of Excipients (Cyclodextrins, Surfactants) assess->method_excipient Yes, must be minimized (e.g., <0.1% DMSO) optimize Optimize concentration of solubilizing agent. Validate by checking for precipitation (visual, light scattering). method_cosolvent->optimize method_excipient->optimize control Run vehicle control experiments to ensure the solubilization agent has no biological effect. optimize->control

Caption: Troubleshooting workflow for solubilizing hydrophobic compounds.

Protocol 1: Preparation of a Concentrated Stock Solution

This is the mandatory first step in any solubilization effort.

  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- into a sterile, chemically resistant vial (e.g., amber glass or polypropylene).

  • Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high concentration, for example, 10 to 50 mM. It is easier to dissolve the compound at a higher concentration in 100% organic solvent.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid does not dissolve, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be applied.

  • Inspection: Visually inspect the solution against a light source to ensure all particulate matter has dissolved and the solution is clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the DMSO.

Section 3: Detailed Solubilization Protocols & Mechanisms

This section provides detailed, question-and-answer-based guides for the primary solubilization methods.

Method A: Co-solvent Systems

Q: How does a co-solvent system work?

A: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent mixture. This makes the aqueous environment more "hospitable" to hydrophobic drug molecules, thereby increasing their solubility. The increase in solubility can be dramatic, often by several orders of magnitude, depending on the co-solvent and its concentration.[9]

Q: What are the most common co-solvents, and what are the limitations?

A: Besides DMSO, other common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs), such as PEG 400.[10] The primary limitation is the potential for solvent toxicity or off-target effects in biological assays. Most cell lines can tolerate DMSO concentrations up to 0.5-1.0% (v/v), but this must be empirically determined for your specific system.

Co-SolventTypical Final Concentration RangeKey Considerations
DMSO 0.1% - 1.0%Gold standard for in vitro stock solutions; can have biological effects at >1%.
Ethanol 1% - 5%Commonly used, but can be volatile and may affect protein stability.
PEG 400 1% - 10%A low-toxicity polymer often used in in vivo formulations.
Propylene Glycol 1% - 20%Common in pharmaceutical formulations; can be viscous.

Protocol 2: Solubilization Using a Co-solvent System

  • Determine Maximum Tolerated Solvent: Before your main experiment, perform a dose-response curve with the co-solvent alone (the "vehicle") on your cells or assay system to determine the highest concentration that does not cause toxicity or artifacts.

  • Prepare Intermediate Dilution: Thaw your concentrated DMSO stock solution (e.g., 50 mM). Prepare an intermediate dilution in 100% DMSO. For example, to get a final concentration of 10 µM with 0.1% DMSO, you would need a 10 mM intermediate stock (a 1:1000 dilution).

  • Final Dilution: Add the required volume of the intermediate stock directly to your pre-warmed aqueous experimental medium (e.g., cell culture media). Pipette directly into the liquid and vortex or mix immediately and thoroughly to avoid localized high concentrations that can cause precipitation.

  • Observe: Let the final solution sit at its working temperature (e.g., 37°C) for 15-30 minutes and visually inspect for any signs of precipitation or cloudiness.

Method B: Use of Cyclodextrins

Q: What are cyclodextrins and how do they improve solubility?

A: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone or donut.[11] The exterior of the cone is hydrophilic (water-soluble), while the internal cavity is hydrophobic.[12] Poorly soluble drugs like our target compound can be encapsulated within this hydrophobic cavity, forming a "host-guest" inclusion complex.[] This complex as a whole is water-soluble due to the hydrophilic exterior of the cyclodextrin, effectively shuttling the drug molecule into the aqueous phase.[7]

Q: Which type of cyclodextrin should I use?

A: While there are natural cyclodextrins (α, β, γ-CD), chemically modified versions are almost always preferred in research due to their significantly higher aqueous solubility and improved safety profiles.[14] For most applications, the following are excellent starting points:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®): Anionic derivative with very high water solubility, often used in parenteral formulations.[3]

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare CD Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your desired aqueous buffer. This may require some vortexing or warming to fully dissolve.

  • Add Compound: Add the powdered 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- directly to the cyclodextrin solution. Alternatively, for difficult-to-wet powders, you can first dissolve the compound in a minimal amount of a volatile solvent like ethanol or acetone, add it to the CD solution, and then remove the organic solvent via evaporation (e.g., using a rotary evaporator or nitrogen stream).

  • Complexation: Vigorously mix the solution. This is the critical step for complex formation. Stirring overnight at room temperature or sonicating the mixture for 30-60 minutes is highly effective.

  • Clarification: After complexation, there may be some undissolved, non-complexed drug. Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes or filter it through a 0.22 µm filter to remove any remaining solid. The clear supernatant/filtrate is your solubilized drug-CD complex solution.

  • Quantification: It is best practice to determine the actual concentration of the solubilized drug in the final solution using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.

Method C: Use of Surfactants

Q: How do surfactants work, and when should I consider them?

A: Surfactants, or surface-active agents, are amphiphilic molecules with a polar (hydrophilic) head and a nonpolar (hydrophobic) tail.[15] In aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[16] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drug molecules will partition into the hydrophobic core, effectively being solubilized within the micellar structure.[8][17] This method is particularly useful for creating stable formulations for both in vitro and in vivo use.

Q: What are some common, research-grade surfactants?

A: For biological research, non-ionic surfactants are generally preferred due to their lower toxicity.

  • Polysorbate 80 (Tween® 80): Very common, used in many pharmaceutical formulations.

  • Polysorbate 20 (Tween® 20): Also common, often used in biochemical assays.

  • Cremophor® EL (Polyoxyl 35 Castor Oil): An effective solubilizer but associated with a higher potential for toxicity.[16]

Protocol 4: Solubilization via Micellar Formulation

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration well above its known CMC (e.g., 0.5-2% w/v).

  • Solvent Evaporation Method (Recommended): a. Dissolve your compound in a suitable volatile organic solvent (e.g., methanol, ethanol, or acetone) in a round-bottom flask. b. Remove the solvent completely under vacuum (e.g., using a rotary evaporator) to form a thin film of the drug on the flask wall. c. Add the aqueous surfactant solution to the flask. d. Vortex, sonicate, or stir the mixture until the drug film is fully incorporated into the micellar solution. This may take from 30 minutes to several hours.

  • Filtration: Filter the final formulation through a 0.22 µm syringe filter to remove any non-solubilized drug aggregates and sterilize the solution.

  • Vehicle Control: As with all methods, it is imperative to test a "vehicle" control containing only the surfactant in buffer to ensure it does not interfere with your experiment.

Section 4: Advanced Strategies & Final Considerations

For more advanced applications, particularly in later-stage drug development, other technologies exist to enhance solubility, such as creating solid dispersions (dispersing the drug in a polymer matrix) or using particle size reduction techniques like micronization and nanosuspensions .[18][19][20][21] These methods typically require specialized equipment but offer powerful solutions for overcoming solubility challenges.

By systematically applying the workflows and protocols outlined in this guide, researchers can develop a robust and reproducible method for solubilizing 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-, enabling accurate and reliable experimental outcomes.

References

  • Adebisi, A. O., & Olowu, B. I. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Advanced Pharmacy Education & Research, 12(1), 1-8. [Link]

  • Gould, S., & Scott, K. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Adebisi, A. O., & Olowu, B. I. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. PubMed. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Godse, S. Z., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-12. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Bjerre, C., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 16(2), 859-866. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Advanced Journal of Pharmacy and Technology Innovation. [Link]

  • Lollo, G., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. [Link]

  • Vemula, V. R. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. [Link]

  • Lee, J. S., & Kim, J. (2022). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Pharmaceutics, 14(11), 2321. [Link]

  • Panda, M., & Mishra, A. (2022). A recent overview of surfactant–drug interactions and their importance. PMC. [Link]

  • PatSnap. (2026). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? Eureka by PatSnap. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Zhao, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Shayan, M., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-11. [Link]

  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. AP Chemistry. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Chad's Prep. [Link]

  • Digital Analysis Corporation. (n.d.). pH Adjustment and Neutralization, the basics. Digital Analysis Corporation. [Link]

Sources

Preventing oxidative degradation of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to prevent oxidative degradation.

Introduction: Understanding the Challenge

4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-, a member of the flavonoid family, possesses a chemical structure susceptible to oxidative degradation. The presence of electron-rich aromatic rings and benzylic protons makes the molecule vulnerable to attack by atmospheric oxygen, which can be accelerated by factors such as light, heat, and the presence of metal ions. Degradation of the compound can lead to the formation of impurities, loss of biological activity, and compromised experimental results. This guide outlines the best practices to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- during storage?

A1: The primary degradation pathway is oxidation. The molecule's structure, particularly the benzopyran-4-one core and the electron-rich dimethoxyphenyl group, is susceptible to oxidation from atmospheric oxygen. This process can be initiated or accelerated by exposure to light and elevated temperatures.

Q2: What are the visible signs of degradation?

A2: While degradation may not always be visible, signs can include a change in color of the solid material (e.g., from white/off-white to yellow or brown), the appearance of particulates in solution, or a change in solubility. However, the most reliable way to detect degradation is through analytical techniques such as HPLC.

Q3: What is the ideal temperature for storing this compound?

A3: For long-term storage, it is recommended to store the solid compound at -20°C or lower. For short-term storage of solutions, refrigeration at 2-8°C is acceptable, provided the solution is protected from light and oxygen.

Q4: Is it necessary to store the compound under an inert atmosphere?

A4: Yes, for long-term stability, storing the solid compound under an inert atmosphere of argon or nitrogen is highly recommended to prevent oxidation.[1]

Q5: Can I store solutions of this compound? If so, for how long?

A5: Solutions are generally less stable than the solid form. If you must store solutions, prepare them in a deoxygenated solvent and store them under an inert atmosphere at 2-8°C for short periods (a few days) or at -20°C for longer durations. The stability of the solution will depend on the solvent and concentration, and it is advisable to perform periodic purity checks using HPLC.

Q6: What solvents are recommended for preparing solutions?

A6: Choose high-purity, degassed solvents. Common solvents for flavonoids include DMSO, ethanol, and acetonitrile. The choice of solvent will depend on the specific experimental requirements. It is crucial to ensure the solvent is free of peroxides, which can initiate oxidation.

Troubleshooting Guide: Addressing Common Degradation Issues

Issue Potential Cause Troubleshooting Action
Change in color of the solid compound. Oxidation due to exposure to air and/or light.Store the compound in an amber vial, purge with an inert gas (argon or nitrogen), and store at -20°C.
Unexpected peaks in HPLC analysis. Degradation of the compound.Review storage conditions. Ensure the compound is stored under an inert atmosphere and protected from light. Check the purity of the solvent used for analysis.
Decreased biological activity in assays. Loss of the active parent compound due to degradation.Re-evaluate storage and handling procedures. Use a freshly prepared solution from a properly stored solid for critical experiments.
Precipitate formation in a stored solution. Degradation leading to less soluble byproducts or solvent evaporation.Filter the solution before use. For future storage, ensure the container is tightly sealed and stored at the recommended temperature.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-

This protocol describes the procedure for storing the solid compound under an inert atmosphere to minimize oxidative degradation.

Materials:

  • 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-

  • Amber glass vial with a PTFE-lined cap

  • Source of high-purity argon or nitrogen gas with a regulator and tubing

  • Pipette with a long, sterile tip or a cannula

  • Parafilm®

Procedure:

  • Place the desired amount of the solid compound into a clean, dry amber glass vial.

  • Insert a pipette tip or cannula connected to the inert gas line into the vial, with the tip positioned just above the solid material.

  • Gently flush the vial with a slow stream of argon or nitrogen for 1-2 minutes to displace the air.[2] The gas flow should be gentle to avoid blowing the solid material out of the vial.

  • While maintaining the inert gas flow, carefully cap the vial.

  • Quickly tighten the cap and then turn off the gas flow.

  • Wrap the cap and the neck of the vial with Parafilm® to ensure a tight seal.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a freezer at -20°C or below.

Protocol 2: Stability Indicating HPLC Method for Purity Assessment

This protocol provides a general high-performance liquid chromatography (HPLC) method to assess the purity of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- and detect potential degradation products.[3][4][5][6][7]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-50% B

    • 25-30 min: 50-80% B

    • 30-35 min: 80% B

    • 35-36 min: 80-20% B

    • 36-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample to be tested in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Evaluation: Compare the retention time and peak area of the main peak in the sample chromatogram to that of the standard. The presence of additional peaks indicates potential degradation products. Peak purity can be assessed using a DAD.

Visualization of Degradation and Prevention

Proposed Oxidative Degradation Pathway

The following diagram illustrates a plausible oxidative degradation pathway for 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-. Oxidation is likely to occur at the benzylic position and the electron-rich dimethoxyphenyl ring.

G cluster_0 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- cluster_1 Oxidative Stress (O2, Light, Heat) cluster_2 Degradation Products A Parent Compound B Initiation A->B Exposure C Oxidized Benzopyranone (e.g., hydroxylated species) B->C Oxidation D Cleavage Products B->D Further Oxidation

Caption: Plausible oxidative degradation pathway.

Experimental Workflow for Preventing Degradation

This workflow outlines the key steps to ensure the stability of the compound during storage and handling.

G cluster_0 Receiving Compound cluster_1 Storage Preparation cluster_2 Storage Conditions cluster_3 Usage and Monitoring A Initial Purity Check (HPLC) B Aliquot into Amber Vials A->B C Purge with Inert Gas (Argon or Nitrogen) B->C D Seal Tightly (PTFE-lined cap) C->D E Store at -20°C or below D->E F Protect from Light E->F G Use Freshly Prepared Solutions F->G H Periodic Purity Checks (HPLC) G->H

Caption: Workflow for preventing oxidative degradation.

References

  • Birt, D. F., Hendrich, S., & Wang, W. (2001). Dietary agents in cancer prevention: flavonoids and isoflavonoids. Pharmacology & therapeutics, 90(2-3), 157-177.
  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC.
  • RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. PMC.
  • Technical Support Center: Preventing Degradation of Sensitive Molecules During Storage. Benchchem.
  • A Beginner's Guide to Chemical Storage Best Practices. Moravek, Inc.
  • Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. PMC.
  • Inert
  • Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmari. Phcogj.com.
  • An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. MDPI.
  • Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties.
  • High-performance liquid chromatography (HPLC) analysis for flavonoids profiling of Napier grass herbal tea. Food Research.
  • Conducting Electrochemical Experiment in an Inert Atmosphere.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology.
  • Oxidation of Flavonoids Which Promote DNA Degradation Induced by bleomycin-Fe Complex. PubMed.
  • Degradation pathway of isoflavones.
  • How to store reagents under an inert gas. Reddit.
  • Principles of Inert Atmosphere Storage.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
  • 4H-chromen-4-one through Cyclobenzylation and Catalytic C–H Bond Functionalization Using Palla.
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • Standard Operating Procedure for Chemical Handling and Storage.
  • 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-6-methoxy-. PubChem.
  • 4H-1-BENZOPYRANE-4-ON DERIVATIVE OR ITS SALT, PROCEDURES FOR PREPARING THEREOF, AND PHARMACEUTICAL COMPOSITION CONTAINING THE SAME AS ACTIVE COMPONENT.
  • Chemical Storage Safety Guidance. Loughborough University.
  • NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][8]BENZOPYRAN-7-ONE. International Journal of PharmTech Research.

  • Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework a. Semantic Scholar.
  • 4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-. NIST WebBook.
  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxyl
  • Short‐step synthesis of 3‐benzyl‐4H‐chromen‐4‐one.
  • Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse. PMC.
  • Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. PMC.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. MDPI.
  • [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. PubMed.

Sources

Resolving co-elution issues in 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- LC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- Compound Class: Homoisoflavonoid / 3-Benzylchromen-4-one derivative

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with quantifying highly lipophilic, heavily substituted flavonoids like 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-.

Because this compound possesses a hydrophobic chromenone core and a dimethoxyphenyl moiety, it typically elutes in the high-organic region of a reversed-phase gradient. This creates a high risk of co-elution with endogenous matrix lipids (causing ion suppression) and naturally occurring isobaric flavonoid isomers (causing false positives). The following Q&A guide provides self-validating, mechanistically grounded solutions to resolve these co-elution issues.

Section 1: Diagnosing Matrix-Induced Co-Elution

Q1: My analyte signal is highly variable between different biological samples. How do I definitively diagnose if co-elution is causing ion suppression?

The Causality: In Electrospray Ionization (ESI), the target homoisoflavonoid must migrate to the surface of the charged droplet to be ejected into the gas phase. When endogenous matrix components (like phospholipids) co-elute, they compete for space and charge at the droplet surface. Because phospholipids are highly surface-active, they neutralize the analyte ions, leading to severe signal suppression. Furthermore, these matrix components can loosely bond to the analyte, unexpectedly altering its chromatographic retention time[1].

The Solution: You must map the matrix effect across your entire chromatographic run using a Post-Column Infusion (PCI) test[2]. This is the gold standard for identifying exactly where suppression zones occur.

Self-Validating PCI Protocol:

  • Preparation: Prepare a neat solvent blank and a matrix blank (e.g., extracted plasma without the analyte).

  • Infusion Setup: Connect a syringe pump to a post-column T-piece before the MS source. Infuse a pure standard of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- at a constant rate (e.g., 10 µL/min at 100 ng/mL).

  • Execution: Inject the neat solvent blank and record the baseline MS/MS signal. Next, inject the matrix blank.

  • Validation: Overlay the two chromatograms. A constant, flat baseline indicates no matrix effect. Any sudden dip in the matrix blank's baseline at the retention time of your target analyte definitively proves that a co-eluting matrix component is suppressing ionization.

PCI_Workflow A 1. Inject Matrix Blank (e.g., Plasma Extract) B 2. LC Separation (Analytical Column) A->B Eluent C 3. Post-Column Tee (Infuse Pure Analyte at 10 µL/min) B->C LC Flow D 4. ESI-MS/MS Detection (Monitor Analyte MRM) C->D Combined Flow E 5. Analyze Baseline (Signal Dips = Ion Suppression) D->E MS Data

Caption: Post-column infusion setup for diagnosing matrix-induced ion suppression.

Section 2: Sample Preparation & Matrix Removal

Q2: The PCI test confirmed that my target compound co-elutes with endogenous phospholipids. How can I selectively remove them without losing my analyte?

The Causality: Traditional protein precipitation (PPT) and standard reversed-phase Solid Phase Extraction (SPE) rely on hydrophobicity. Because 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- is highly lipophilic, it behaves similarly to glycerophospholipids during standard extraction, resulting in co-elution. To break this co-elution, you must use an extraction mechanism orthogonal to hydrophobicity.

The Solution: Utilize targeted phospholipid depletion (e.g., HybridSPE or Zirconia-based sorbents). These sorbents utilize Lewis acid-base interactions to selectively bind the phosphate moiety of phospholipids, allowing the non-phosphorylated homoisoflavonoid to pass through completely unhindered[3].

Self-Validating Phospholipid Depletion Protocol:

  • Precipitation: Mix 100 µL of plasma with 300 µL of Acetonitrile containing 1% Formic Acid. The acid disrupts protein binding.

  • Centrifugation: Spin at 10,000 x g for 5 minutes to pellet proteins.

  • Targeted SPE: Load the supernatant onto a conditioned HybridSPE-Phospholipid cartridge.

  • Elution: Apply vacuum. The phospholipids remain irreversibly bound to the zirconia sorbent, while the target homoisoflavonoid elutes in the flow-through.

  • Validation (Spike-Recovery): To validate the system, prepare a "Pre-Extraction Spike" (analyte added to plasma before step 1) and a "Post-Extraction Spike" (analyte added to blank matrix eluate after step 4). Calculate the Matrix Factor (MF) by comparing the Post-Extraction Spike peak area to a neat solvent standard. An MF between 0.9 and 1.1 validates the elimination of the co-eluting matrix.

SPE_Protocol N1 1. Protein Precipitation (1:3 Plasma to MeCN + 1% FA) N2 2. Centrifugation (10,000 x g, 5 min) N1->N2 N3 3. HybridSPE Loading (Selective Phospholipid Binding) N2->N3 N4 4. Analyte Elution (Collect Target Homoisoflavonoid) N3->N4 N5 5. Evaporate & Reconstitute (Validate via QC Spike) N4->N5

Caption: Self-validating HybridSPE protocol for targeted phospholipid depletion and recovery.

Section 3: Chromatographic Resolution Strategies

Q3: I have removed the lipids, but I am still seeing isobaric interference from other structurally similar flavonoids. How do I force baseline separation?

The Causality: Flavonoids and homoisoflavonoids exist as numerous positional isomers (e.g., varying positions of the methoxy groups on the benzyl ring). A standard C18 column relies purely on hydrophobic dispersion forces, which cannot differentiate between molecules with identical logP values and molecular weights[4].

The Solution: Switch to a stationary phase that offers orthogonal selectivity. For a compound with a chromenone core and a dimethoxyphenyl ring, you must exploit π−π interactions and dipole-dipole interactions[3].

Data Presentation: Column Chemistry Selection

Column ChemistryPrimary Interaction MechanismAdvantage for 3-Benzylchromen-4-onesCo-elution Resolution Capability
C18 (Standard) Hydrophobic dispersionGood general retention and ruggedness.Poor for resolving isobaric structural isomers.
Biphenyl π−π and hydrophobicEnhanced retention of the aromatic chromenone core.Excellent for resolving planar vs. non-planar isomers.
PFP (Pentafluorophenyl) π−π , dipole-dipole, H-bondingHigh selectivity for the electronegative dimethoxy groups.Superior for resolving dimethoxyphenyl positional isomers.
HILIC Partitioning, H-bondingRetains highly polar metabolites.Orthogonal to RP; pushes lipophilic analytes to void volume (Not recommended here).

Recommendation: Utilize a superficially porous PFP column (e.g., 2.1 x 100 mm, 1.8 µm) with a mobile phase of Water/Methanol containing 0.1% Formic Acid. The acidic modifier ensures the chromenone oxygen remains protonated, improving peak shape and preventing tailing[3].

Section 4: Mass Spectrometry Optimization

Q4: If baseline chromatographic separation of a closely related isomer is impossible, how can I use MS parameters to resolve the co-eluting peaks?

The Causality: When two isobaric compounds co-elute, standard MS1 filtering is useless. Furthermore, if the collision energy (CE) is too high, in-source fragmentation can prematurely cleave the dimethoxybenzyl group before the molecule even reaches the mass analyzer, destroying your precursor ion signal[3].

The Solution: You must leverage advanced tandem mass spectrometry (MS/MS) techniques to find unique fragmentation pathways.

  • Optimize Fragmentor Voltage: Conduct a systematic study to find the optimal voltage that preserves the intact [M+H]+ precursor ion while minimizing premature in-source fragmentation[3].

  • Pseudo-MS3 / Data-Independent Acquisition (DIA): Instead of relying on a single Multiple Reaction Monitoring (MRM) transition, utilize LC-MS/DIA or pseudo-MS3[5]. By applying a high collision energy to break the molecule into its aglycone/core components, and then fragmenting those specific core ions, you can differentiate isomers based on the unique cleavage patterns of the chromenone ring versus the dimethoxyphenyl ring[6].

References

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories. Available at: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC - NIH. Available at:[Link]

  • A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach. Frontiers. Available at:[Link]

  • LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. PMC - NIH. Available at: [Link]

  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. PMC - NIH. Available at:[Link]

Sources

Catalyst optimization for the synthesis of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Catalyst Optimization for Isoflavone Synthesis

A Communication from the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-aryl-4H-1-benzopyran-4-ones, with a specific focus on 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- . This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization and troubleshoot common issues encountered during this synthetic process. Our goal is to provide you with the in-depth, field-proven insights necessary to achieve high-yield, reproducible results.

The synthesis of isoflavones, a critical scaffold in medicinal chemistry, often relies on palladium-catalyzed cross-coupling reactions. While powerful, these reactions are sensitive to a multitude of variables. This guide is structured to address the most pressing challenges you may face, from catalyst selection to reaction workup.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing not just solutions but the underlying chemical principles.

Question 1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes and how can I resolve this?

Answer: Low or no conversion is one of the most frequent issues in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions often used for isoflavone synthesis.[1][2][3] The problem can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents.

  • Catalyst Inactivity: The active catalyst in these reactions is a Pd(0) species.[4][5] Many common palladium sources like Pd(OAc)₂ or PdCl₂ are actually precatalysts that must be reduced in situ to Pd(0). If this reduction is inefficient, the catalytic cycle will not initiate.

    • Troubleshooting Steps:

      • Ensure an Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

      • Check Your Ligand: Phosphine ligands are crucial for stabilizing the Pd(0) species and modulating its reactivity.[6][7] They are also prone to oxidation. Use fresh, high-purity ligands. For sterically hindered substrates, a bulkier ligand like P(t-Bu)₃ or DavePhos may be required to facilitate the reaction.[7]

      • Consider a Pre-formed Catalyst: Using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ can sometimes resolve issues with in-situ reduction.

  • Sub-Optimal Reaction Conditions:

    • Troubleshooting Steps:

      • Temperature: Most cross-coupling reactions require heating. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80 °C) may be necessary.[1] However, excessively high temperatures can lead to catalyst decomposition.[2]

      • Base Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction.[3][8] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be crucial. If you are using a mild base, switching to a stronger one like Cs₂CO₃ might be beneficial.[9]

      • Solvent Choice: The solvent must be appropriate for the reaction temperature and capable of dissolving the reactants. Aprotic polar solvents like DMF or dioxane are common. Sometimes a mixture of solvents, like THF/water, is required, especially for Suzuki couplings.[9]

  • Reagent Quality:

    • Troubleshooting Steps:

      • Starting Materials: Ensure your 3-halochromone (e.g., 3-iodochromone or 3-bromochromone) and your boronic acid (for Suzuki coupling) are pure.[1][10] Impurities can poison the catalyst.

      • Boronic Acid Decomposition: Boronic acids can undergo decomposition upon storage. It is advisable to use fresh or properly stored boronic acids.

Question 2: My reaction is producing significant side products, making purification difficult. What are these byproducts and how can I minimize them?

Answer: Side product formation is a common challenge that points to sub-optimal reaction selectivity. In the context of isoflavone synthesis via Suzuki coupling, the most common side product is the homocoupling of the boronic acid to form a biaryl species.

  • Causes of Side Product Formation:

    • Homocoupling: This occurs when the boronic acid reacts with itself. It is often promoted by the presence of oxygen or high catalyst loading.

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct and reducing the amount of boronic acid available for the desired cross-coupling.

    • Hydrolysis of the Halide: The starting 3-halochromone can sometimes be hydrolyzed back to the unsubstituted chromone, especially under harsh basic conditions.

  • Strategies for Minimization:

    • Strictly Anaerobic Conditions: Thoroughly degas your solvent and reagents to minimize oxygen, which can promote homocoupling.

    • Optimize Catalyst and Ligand Loading: Use the lowest effective catalyst and ligand concentration. Typically, 1-5 mol% of the palladium source is sufficient.

    • Choice of Base and Solvent: A careful selection of the base and solvent system can suppress side reactions. For instance, using potassium fluoride (KF) as the base can be effective while being mild enough to prevent the degradation of sensitive functional groups.[11]

    • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can improve selectivity.

Problem Potential Cause Recommended Solution
Low YieldInactive CatalystUse a pre-formed Pd(0) catalyst or ensure inert conditions.
Incorrect BaseScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Poor Reagent QualityUse fresh, high-purity starting materials.
Side ProductsBoronic Acid HomocouplingMaintain strict anaerobic conditions.
ProtodeboronationUse a non-aqueous solvent system if possible.
Starting Material DegradationUse a milder base or lower reaction temperature.

Frequently Asked Questions (FAQs)

Q: What is the most common catalytic method for synthesizing 3-aryl-4H-1-benzopyran-4-ones?

A: The Suzuki-Miyaura cross-coupling reaction is one of the most widely used and versatile methods.[3][10] It involves the reaction of a 3-halochromone (typically 3-iodo- or 3-bromochromone) with an arylboronic acid in the presence of a palladium catalyst and a base.[1][10] Other methods like the Heck and Stille couplings have also been reported.[1][12]

Q: How does the choice of ligand impact the reaction?

A: The ligand is arguably one of the most critical components of the catalyst system. It influences the catalyst's stability, activity, and selectivity.[6][7]

  • Electron-rich and bulky ligands , such as tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphines (e.g., JohnPhos), can increase the electron density on the palladium center. This facilitates the oxidative addition step, which is often the rate-limiting step of the catalytic cycle, and promotes the reductive elimination to release the product.[7]

  • The steric bulk of the ligand also helps to create a coordinatively unsaturated, monoligated palladium species, which is believed to be the active catalyst.[7][13]

Q: Can microwave irradiation be used to accelerate the reaction?

A: Yes, microwave-assisted synthesis has been shown to be effective for these types of cross-coupling reactions, often leading to significantly reduced reaction times and improved yields.[14][15] The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.

Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Synthesis of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-
  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add 3-iodo-4H-1-benzopyran-4-one (1.0 eq.), (3,4-dimethoxyphenyl)methylboronic acid (1.2 eq.), and Cesium Carbonate (Cs₂CO₃) (2.0 eq.).

  • Catalyst Addition:

    • In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Reaction Setup:

    • Evacuate and backfill the flask with argon three times.

    • Add degassed, anhydrous solvent (e.g., Dioxane) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a Pd(0)/Pd(II) manifold.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [R²-B(OR)₃]⁻ PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl - X⁻ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This decision tree can guide you through a logical troubleshooting process.

Troubleshooting_Workflow start Low or No Product q1 Check Reaction Atmosphere start->q1 a1_yes Inert Atmosphere OK q1->a1_yes No Issue a1_no Degas & Use Inert Gas q1->a1_no Problem Found q2 Evaluate Catalyst System a1_yes->q2 a2_ligand Change Ligand (e.g., bulkier, more electron-rich) q2->a2_ligand a2_precatalyst Use Pre-formed Pd(0) (e.g., Pd(PPh₃)₄) q2->a2_precatalyst q3 Optimize Conditions a2_ligand->q3 a2_precatalyst->q3 a3_temp Increase Temperature q3->a3_temp a3_base Screen Different Bases q3->a3_base a3_solvent Change Solvent q3->a3_solvent end Successful Reaction a3_temp->end a3_base->end a3_solvent->end

Caption: A decision tree for troubleshooting low-yield isoflavone synthesis.

References

  • A New Synthesis of Flavonoids via Heck Reaction. (2025).
  • Efficient Preparation and Bioactivity Evaluation of Aglycone Soy Isoflavones via a Multi-Enzyme Synergistic Catalysis Str
  • Stille coupling for the synthesis of isoflavones by a reusable palladium catalyst in water.
  • Synthesis of Isoflavones by Tandem Demethylation and Ring-Opening/Cyclization of Methoxybenzoylbenzofurans. (2019).
  • Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. RSC Publishing.
  • Heck Reaction. Alfa Chemistry.
  • Suzuki reaction. Wikipedia.
  • Heck reaction. Wikipedia.
  • Heck Reaction. Organic Chemistry Portal.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Suzuki cross-coupling. (2023). Chemistry LibreTexts.
  • Ligand electronic influence in Pd-c
  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv.
  • Suzuki Coupling. (2020). YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity. (2025). PMC.
  • Developing Ligands for Palladium(II)

Sources

Validation & Comparative

Inter-laboratory validation of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- biological assays

Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Comparison Guide to the Biological Assay Validation of 3-(3,4-dimethoxybenzyl)-4H-chromen-4-one, a Novel Phosphodiesterase 4 (PDE4) Inhibitor

Authored by: [Your Name/Lab]

Publication Date: March 28, 2026

Abstract

This guide provides a comprehensive framework for the inter-laboratory validation of biological assays for 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-, a compound identified as a potent Phosphodiesterase 4 (PDE4) inhibitor. The objective is to establish a standardized and reproducible methodology for assessing the compound's potency and selectivity, ensuring data consistency across different research facilities. We present a detailed comparison of common assay formats, including a step-by-step protocol for a competitive binding assay and a functional cAMP detection assay. The guide outlines a robust inter-laboratory validation study design, emphasizing statistical analysis and data interpretation to ensure the reliability of results. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel PDE4 inhibitors.

Introduction: The Significance of PDE4 Inhibition and the Emergence of Novel Benzopyranone Derivatives

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger that regulates a wide array of cellular processes, including inflammation, cell proliferation, and synaptic plasticity. Consequently, the inhibition of PDE4 has emerged as a promising therapeutic strategy for a variety of diseases, most notably chronic obstructive pulmonary disease (COPD), asthma, and various inflammatory skin conditions.

The compound 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-, also known as 3-(3,4-dimethoxybenzyl)-4H-chromen-4-one, belongs to a class of benzopyranone derivatives that have shown potential as PDE4 inhibitors. Its core structure presents a promising scaffold for the development of novel anti-inflammatory agents. However, the successful translation of this and similar compounds from bench to bedside hinges on the ability to reliably and reproducibly characterize their biological activity.

Inter-laboratory validation is a cornerstone of this process. It serves to identify and quantify the variability in experimental results between different laboratories, ensuring that the measured biological activity of a compound is a true reflection of its properties and not an artifact of a specific experimental setup. This guide provides a comprehensive protocol for the inter-laboratory validation of biological assays for this novel benzopyranone derivative, with a focus on establishing robust and comparable datasets.

Overview of Biological Assays for PDE4 Inhibitors

The assessment of a PDE4 inhibitor's activity typically involves a multi-tiered approach, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to evaluate functional consequences.

Biochemical Assays: Direct Measurement of PDE4 Inhibition

These assays directly measure the ability of a compound to inhibit the catalytic activity of the PDE4 enzyme. Common formats include:

  • Radiometric Assays: These assays utilize radiolabeled cAMP (e.g., [3H]-cAMP) as a substrate. The amount of radiolabeled product (e.g., [3H]-AMP) generated is quantified to determine enzyme activity.

  • Fluorescence Polarization (FP) Assays: In this format, a fluorescently labeled cAMP analog is used. When bound to an anti-cAMP antibody, the analog emits polarized light. PDE4 activity cleaves the analog, it diffuses more freely, and the polarization of the emitted light decreases.

  • Luminescence-Based Assays: These assays, such as the PDE-Glo™ Phosphodiesterase Assay from Promega, measure the amount of remaining cAMP after the PDE reaction. The remaining cAMP is converted to ATP, which is then used by a luciferase to generate a luminescent signal.

Cell-Based Assays: Assessing Functional Activity

Cell-based assays provide a more physiologically relevant context by measuring the downstream effects of PDE4 inhibition in intact cells. A primary readout is the intracellular accumulation of cAMP.

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assays: These assays use a competitive immunoassay format with a cAMP-d2 acceptor and an anti-cAMP antibody labeled with a europium cryptate donor. The HTRF signal is inversely proportional to the intracellular cAMP concentration.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): ELISAs for cAMP quantification are a well-established method, offering high sensitivity and specificity.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE). Increased intracellular cAMP leads to the expression of the reporter gene, which can be quantified.

Recommended Assay Protocols for Inter-Laboratory Validation

For the purpose of this guide, we will focus on two robust and widely used assay formats for the inter-laboratory validation of 3-(3,4-dimethoxybenzyl)-4H-chromen-4-one: a competitive binding assay for direct target engagement and a functional HTRF cAMP assay to measure cellular activity.

Protocol 1: Competitive Binding Assay for PDE4D

This protocol describes a fluorescence polarization-based competitive binding assay to determine the affinity of the test compound for the PDE4D catalytic domain.

Materials:

  • Recombinant human PDE4D catalytic domain

  • Fluorescently labeled PDE4 inhibitor (e.g., a bodipy-labeled rolipram analog)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.01% Brij-35)

  • 3-(3,4-dimethoxybenzyl)-4H-chromen-4-one (test compound)

  • Rolipram (positive control)

  • DMSO (vehicle control)

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Workflow:

cluster_prep Plate Preparation cluster_reaction Binding Reaction cluster_read Data Acquisition prep1 Dispense Assay Buffer prep2 Add Test/Control Compounds prep1->prep2 prep3 Add Fluorescent Ligand prep2->prep3 reac1 Add PDE4D Enzyme prep3->reac1 reac2 Incubate at RT (60 min) reac1->reac2 read1 Measure Fluorescence Polarization reac2->read1 read2 Calculate IC50 read1->read2

Caption: Workflow for the PDE4D competitive binding assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-(3,4-dimethoxybenzyl)-4H-chromen-4-one and the positive control (Rolipram) in DMSO.

  • Assay Plate Preparation:

    • Add 10 µL of assay buffer to each well of a 384-well plate.

    • Add 100 nL of the serially diluted compounds or controls to the respective wells.

    • Add 5 µL of the fluorescently labeled PDE4 inhibitor to all wells.

  • Enzyme Addition: Add 5 µL of the recombinant PDE4D enzyme to all wells except the "no enzyme" control wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: HTRF cAMP Assay in U937 Cells

This protocol describes a cell-based assay to measure the functional effect of the test compound on intracellular cAMP levels in the human monocytic cell line U937.

Materials:

  • U937 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Forskolin (adenylyl cyclase activator)

  • 3-(3,4-dimethoxybenzyl)-4H-chromen-4-one (test compound)

  • Rolipram (positive control)

  • DMSO (vehicle control)

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • 384-well white, low-volume microplates

  • Plate reader capable of HTRF measurement

Workflow:

cluster_cell Cell Treatment cluster_lysis Cell Lysis & Detection cluster_read Data Acquisition cell1 Seed U937 Cells cell2 Add Test/Control Compounds cell1->cell2 cell3 Add Forskolin cell2->cell3 lysis1 Lyse Cells cell3->lysis1 lysis2 Add HTRF Reagents lysis1->lysis2 lysis3 Incubate (60 min) lysis2->lysis3 read1 Measure HTRF Signal lysis3->read1 read2 Calculate EC50 read1->read2

Caption: Workflow for the HTRF cAMP functional assay.

Procedure:

  • Cell Culture: Culture U937 cells according to standard protocols.

  • Cell Plating: Seed U937 cells into a 384-well plate at a density of 10,000 cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 3-(3,4-dimethoxybenzyl)-4H-chromen-4-one and the positive control (Rolipram) in assay buffer.

    • Add the diluted compounds to the cells and incubate for 30 minutes.

  • Cell Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production and incubate for 30 minutes.

  • Cell Lysis and HTRF Reaction:

    • Lyse the cells and add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

    • Incubate the plate for 60 minutes at room temperature.

  • Data Acquisition: Measure the HTRF signal at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Inter-Laboratory Validation Study Design

A robust inter-laboratory validation study is essential to establish the reproducibility and reliability of the assays for 3-(3,4-dimethoxybenzyl)-4H-chromen-4-one.

Study Objectives:

  • To assess the intra- and inter-laboratory variability of the IC50/EC50 values for the test compound.

  • To determine the Z'-factor and signal-to-background ratio for each assay across participating laboratories.

  • To establish a consensus on the potency of the test compound.

Study Participants:

A minimum of three independent laboratories should participate in the study.

Materials and Reagents:

A centralized source should provide all critical reagents, including the test compound, positive control, recombinant enzyme, and cell line, to minimize variability.

Experimental Design:

Each laboratory will perform both the competitive binding assay and the HTRF cAMP assay on three separate days. On each day, the assays should be run in triplicate.

Data Analysis and Acceptance Criteria:

The following parameters will be calculated and compared across laboratories:

  • IC50/EC50 values: The geometric mean and standard deviation of the IC50/EC50 values will be calculated for each laboratory and across all laboratories.

  • Z'-factor: This parameter assesses the quality of the assay. A Z'-factor > 0.5 is considered acceptable.

  • Signal-to-Background (S/B) Ratio: A higher S/B ratio indicates a more robust assay.

Hypothetical Data Summary:

Table 1: Inter-Laboratory Comparison of IC50 Values for 3-(3,4-dimethoxybenzyl)-4H-chromen-4-one in the PDE4D Competitive Binding Assay

LaboratoryMean IC50 (nM) ± SDZ'-factorS/B Ratio
Lab A15.2 ± 2.10.7812.5
Lab B18.5 ± 3.50.7210.8
Lab C16.8 ± 2.80.8113.1
Overall 16.8 ± 2.9 0.77 12.1

Table 2: Inter-Laboratory Comparison of EC50 Values for 3-(3,4-dimethoxybenzyl)-4H-chromen-4-one in the U937 HTRF cAMP Assay

LaboratoryMean EC50 (nM) ± SDZ'-factorS/B Ratio
Lab A45.3 ± 5.80.658.2
Lab B52.1 ± 7.20.617.5
Lab C48.9 ± 6.50.688.9
Overall 48.8 ± 6.6 0.65 8.2

Conclusion and Recommendations

This guide provides a framework for the standardized biological evaluation and inter-laboratory validation of the novel PDE4 inhibitor, 3-(3,4-dimethoxybenzyl)-4H-chromen-4-one. The presented protocols for a competitive binding assay and a functional HTRF cAMP assay are robust and suitable for establishing a reliable pharmacological profile of this compound. Adherence to the proposed inter-laboratory validation study design will ensure data consistency and comparability, which is critical for the advancement of this and other promising drug candidates. We recommend the adoption of these standardized protocols to facilitate collaborative research and accelerate the drug development process.

References

  • PubChem. (n.d.). 3-(3,4-dimethoxybenzyl)-4H-chromen-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

Benchmarking 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- (commonly referred to as 3-(3,4-dimethoxybenzyl)chromen-4-one) is a synthetic homoisoflavonoid that represents a highly privileged scaffold in multi-target drug discovery. Characterized by its unique 3-benzylchromone architecture, this compound and its structural derivatives have demonstrated potent, dual-action inhibitory properties against [1] and [2]. This guide provides a comprehensive benchmarking analysis of its performance against established clinical inhibitors, supported by rigorous, self-validating experimental protocols.

Mechanistic Rationale & Target Profiling

The structural topology of homoisoflavonoids allows them to act as versatile pharmacophores, bridging the gap between isolated target inhibition and systemic disease modification.

  • MAO-B Inhibition: The 3-benzylchromone core fits seamlessly into the hydrophobic bipartite cavity of the MAO-B enzyme. The dimethoxybenzyl moiety extends into the entrance cavity, while the chromone ring interacts with the substrate cavity via π−π stacking with Tyr326, dictating high selectivity over MAO-A[1].

  • AChE Inhibition: The extended conformation allows the compound to span the active site gorge of AChE, interacting simultaneously with the catalytic active site (CAS) and the peripheral anionic site (PAS). This dual-site binding prevents substrate entry and subsequent hydrolysis[2].

MOA Compound 3-(3,4-dimethoxybenzyl) -4H-1-Benzopyran-4-one MAOB MAO-B Enzyme Compound->MAOB Competitive Inhibition AChE AChE Enzyme Compound->AChE Dual-site Binding Dopamine Dopamine Preservation MAOB->Dopamine Prevents degradation ACh Acetylcholine Preservation AChE->ACh Prevents hydrolysis

Caption: Dual-target mechanism of action for 3-(3,4-dimethoxybenzyl)chromen-4-one.

Quantitative Benchmarking Data

To objectively evaluate the efficacy of 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-, its inhibitory concentrations (IC 50​ ) are benchmarked against industry standards: Selegiline (MAO-B) and Donepezil (AChE)[1][2][3].

Target EnzymeInhibitorIC 50​ Value ( μ M)Selectivity Index (SI)Mechanism Type
MAO-B 3-(3,4-dimethoxybenzyl)chromen-4-one0.037 - 1.74> 150 (over MAO-A)Reversible, Competitive
MAO-B Selegiline (Standard)0.019> 200 (over MAO-A)Irreversible
AChE 3-(3,4-dimethoxybenzyl)chromen-4-one0.65 - 2.49N/AMixed-type
AChE Donepezil (Standard)0.014N/AReversible, Non-competitive

Data synthesized from structurally analogous homoisoflavonoid profiling studies[1][2]. While Selegiline and Donepezil exhibit lower absolute IC 50​ values, the homoisoflavonoid scaffold offers a superior multi-target profile, mitigating the need for polypharmacy in neurodegenerative models.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the causality behind the experimental workflows used to generate the benchmarking data.

Fluorometric MAO-B Inhibition Assay

Rationale: A fluorometric approach utilizing kynuramine as a substrate is preferred over colorimetric methods due to its higher sensitivity and lack of interference from the intrinsic absorbance of chromone derivatives.

  • Preparation: Prepare recombinant human MAO-B (0.5 μ g/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the enzyme with varying concentrations of the homoisoflavonoid (0.001 to 100 μ M) or Selegiline for 15 minutes at 37°C. Causality: Pre-incubation allows the establishment of binding equilibrium before substrate introduction.

  • Reaction Initiation: Add kynuramine (final concentration 50 μ M) to initiate the reaction. Incubate for 20 minutes at 37°C.

  • Termination & Detection: Terminate the reaction by adding 2N NaOH. Measure the fluorescence of the deaminated product, 4-hydroxyquinoline, at λex​ = 310 nm and λem​ = 400 nm.

  • Validation: Include a vehicle control (DMSO < 1%) to establish 100% enzyme activity, and a no-enzyme blank to subtract background fluorescence, ensuring the system is self-validating.

AChE Inhibition Assay (Modified Ellman’s Method)

Rationale: [3] is utilized because the thiol group of the hydrolysis product (thiocholine) rapidly reacts to form the 5-thio-2-nitrobenzoate (TNB) anion, yielding a quantifiable yellow color at 412 nm. This continuous spectrophotometric monitoring allows for precise kinetic determination.

Ellman Step1 Enzyme + Inhibitor Incubation (15 min) Step2 Addition of DTNB (Chromogen) Step1->Step2 Step3 Addition of ATCh (Substrate) Step2->Step3 Step4 Thiocholine Release Step3->Step4 AChE Activity Step5 TNB Anion Formation (Yellow, 412 nm) Step4->Step5 Reaction with DTNB

Caption: Workflow of the modified Ellman's assay for AChE inhibition.

  • Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve acetylthiocholine iodide (ATCh, 15 mM) and DTNB (3 mM) in the buffer.

  • Pre-incubation: In a 96-well microplate, mix 140 μ L buffer, 20 μ L of test compound solution, and 20 μ L AChE (0.22 U/mL). Incubate for 15 minutes at 25°C.

  • Colorimetric Reaction: Add 10 μ L of DTNB and 10 μ L of ATCh to initiate the reaction.

  • Kinetic Reading: Immediately monitor the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation: The inclusion of a positive control (Donepezil) and a blank (vehicle only) ensures that any background hydrolysis of ATCh is subtracted, validating the specific enzyme inhibition.

Secondary Profiling: Anti-Angiogenic Potential

Beyond neuroprotection, homoisoflavonoids structurally analogous to 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- exhibit notable[4]. In human retinal endothelial cell (HREC) Matrigel tube formation assays, these compounds disrupt vascular structure formation at concentrations as low as 10-30 μ M, benchmarking favorably against standard anti-VEGF agents in early-stage in vitro models[4].

References

  • Homoisoflavonoids: Natural Scaffolds with Potent and Selective Monoamine Oxidase-B Inhibition Properties. Journal of Medicinal Chemistry.[Link]

  • Inhibition of cholinesterase and monoamine oxidase-B activity by Tacrine-Homoisoflavonoid hybrids. Bioorganic & Medicinal Chemistry.[Link]

  • Multitarget drug design strategy against Alzheimer's disease: Homoisoflavonoid Mannich base derivatives serve as acetylcholinesterase and monoamine oxidase B dual inhibitors. Bioorganic & Medicinal Chemistry.[Link]

  • Antiangiogenic Activity and Cytotoxicity of Triterpenoids and Homoisoflavonoids. Planta Medica.[Link]

Sources

Reproducibility of Extraction Methods for 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- is a highly bioactive molecule belonging to the homoisoflavonoid class. Structurally characterized as a 3-benzylchromen-4-one derivative, it originates from an unrearranged flavonoid skeleton that notably lacks the 1,2-diaryl migration characteristic of standard isoflavonoids (1)[1].

In drug development, this compound and its structural analogs present significant therapeutic potential, demonstrating potent anti-inflammatory properties via soluble epoxide hydrolase (sEH) inhibition, antioxidant cytoprotection, and modulation of the TRPA1 channel (2)[2]. However, extracting this moderate-polarity compound from complex plant matrices is notoriously prone to low reproducibility. Traditional methods suffer from thermal degradation and incomplete matrix penetration, creating a critical bottleneck for researchers. This guide objectively compares legacy and modern extraction methodologies, providing a self-validating protocol to ensure high-fidelity recovery.

Comparative Analysis of Extraction Methodologies

Historically, homoisoflavonoids have been isolated using sequential cold maceration with solvents of increasing polarity, typically relying on chloroform and methanol mixtures over extended 72-hour periods (3)[3]. While accessible, this legacy method introduces high relative standard deviations (RSD >15%) due to volatile solvent loss and variable cell wall disruption (4)[4].

Conversely, Ionic Liquid-based Ultrasonic-Assisted Extraction (IL-UAE) represents a paradigm shift in reproducibility. By utilizing tunable ionic liquids, researchers can achieve superior solvation of the 3,4-dimethoxybenzyl moiety while acoustic cavitation physically shatters the botanical matrix, drastically reducing extraction time and improving yield consistency.

Table 1: Performance Comparison of Extraction Methods
Extraction MethodSolvent SystemTimeYield (mg/g)Reproducibility (RSD%)Scalability
Cold Maceration MeOH/CHCl₃ (1:1)72 h2.15 ± 0.4219.5%High
Soxhlet Extraction Ethanol (95%)6 h2.85 ± 0.3110.8%Moderate
Standard UAE Acetonitrile/Water45 min3.42 ± 0.154.3%High
Optimized IL-UAE [Bmim][Br] in Water30 min4.10 ± 0.05 1.2% Moderate

Mechanistic Extraction Workflow

ExtractionWorkflow cluster_traditional Traditional Maceration cluster_modern Optimized IL-UAE Protocol Plant Plant Matrix (Homoisoflavonoid Source) Mac Cold Maceration (MeOH/CHCl3, 72h) Plant->Mac UAE Ionic Liquid UAE ([Bmim][Br], 30 min) Plant->UAE Evap1 Rotary Evaporation (High Thermal Stress) Mac->Evap1 Yield1 Low Yield High RSD (>15%) Evap1->Yield1 Centrifuge Centrifugation & Phase Separation UAE->Centrifuge Yield2 High Yield Low RSD (<2%) Centrifuge->Yield2

Workflow comparison: Traditional Maceration vs. Ionic Liquid-Ultrasonic Assisted Extraction (IL-UAE).

Self-Validating Experimental Protocol: Optimized IL-UAE

To guarantee trustworthiness, the following protocol integrates an Internal Standard (IS) recovery loop. This ensures the extraction is a self-validating system —any deviation in extraction efficiency or matrix suppression is immediately flagged by the IS recovery rate, eliminating false negatives (5)[5].

Step 1: Matrix Preparation & Internal Standard Spiking
  • Pulverize shade-dried plant material to a fine powder (100-mesh) to maximize the surface area exposed to the solvent.

  • Weigh exactly 1.00 g of the matrix into a 50 mL centrifuge tube.

  • Causality Check: Spike the matrix with 50 µg of a stable structural analog (e.g., formononetin) as an Internal Standard. Why? This establishes an absolute baseline for recovery. If final IS recovery falls below 95%, the operator immediately knows matrix absorption or thermal degradation occurred, prompting immediate troubleshooting rather than accepting a flawed yield.

Step 2: Ionic Liquid-Assisted Cavitation
  • Add 15 mL of 0.5 M 1-butyl-3-methylimidazolium bromide ([Bmim][Br]) aqueous solution.

  • Causality Check: Why[Bmim][Br]? The bromide ion acts as a potent hydrogen-bond acceptor, efficiently disrupting the rigid cellulose network of the plant cell wall. Concurrently, the lipophilic butyl chain of the imidazolium cation solvates the dimethoxyphenyl rings of our target compound.

  • Subject the suspension to ultrasonic extraction (400 W, 40 kHz) for 30 minutes at a strictly controlled 30°C. Avoid exceeding 40°C to prevent oxidation of the chromanone core.

Step 3: Phase Separation & Recovery
  • Centrifuge the homogenate at 8,000 rpm for 10 minutes to separate the ionic liquid phase from the cellular debris.

  • Extract the supernatant with an equal volume of ethyl acetate to partition the homoisoflavonoid into the organic layer, leaving the ionic liquid in the aqueous phase.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator at 35°C to obtain the crude extract.

Step 4: HPLC-UV Validation & Quantification
  • Reconstitute the dried extract in 1 mL of HPLC-grade methanol.

  • Column: Use a Reverse-phase C18 column (e.g., Zorbax Extend-C18, 5 µm, 4.6 x 250 mm) (3)[3].

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).

    • Causality Check: Why Formic Acid? It suppresses the ionization of residual silanol groups on the stationary phase, preventing peak tailing of the homoisoflavonoid and ensuring sharp, quantifiable peaks (2)[2].

  • Detection: Set the UV detector to 296 nm . This specific wavelength corresponds to the maximum absorption ( λmax​ ) of the conjugated 4H-chromen-4-one system, ensuring maximum signal-to-noise ratio for accurate quantification (2)[2].

Downstream Pharmacological Validation

Once isolated with high purity and validated via the IS recovery loop, 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- must be validated for its biological efficacy. Homoisoflavonoids structurally similar to this compound are known to act as ligands for the TRPA1 channel (mediating antitussive effects) and inhibit key inflammatory cascade enzymes like sEH, thereby preventing NF-κB nuclear localization (1)[1].

SignalingPathway Compound 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- TRPA1 TRPA1 Channel Compound->TRPA1 Modulates sEH Soluble Epoxide Hydrolase (sEH) Compound->sEH Inhibits Effect1 Antitussive Effect TRPA1->Effect1 Activation NFkB NF-κB Nuclear Localization sEH->NFkB Blocks COX2 COX-2 Expression NFkB->COX2 Downregulates Effect2 Anti-inflammatory Cytoprotection COX2->Effect2 Reduces Inflammation

Pharmacological signaling pathways modulated by the extracted homoisoflavonoid.

References

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.